molecular formula C13H21NO2S B1202185 Tiprenolol CAS No. 13379-86-7

Tiprenolol

Cat. No.: B1202185
CAS No.: 13379-86-7
M. Wt: 255.38 g/mol
InChI Key: CSUNLSYSEQIDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to parent cpd without isomeric designation;  structure
See also: Tiprenolol Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUNLSYSEQIDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928271
Record name Tiprenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26481-51-6, 13379-86-7
Record name Tiprenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26481-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiprenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiprenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiprenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPRENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tiprenolol's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist, commonly referred to as a beta-blocker. Its primary therapeutic effects in the cardiac context stem from its ability to competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This antagonism mitigates the downstream signaling cascades that are typically activated by sympathetic stimulation, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a detailed overview of the molecular mechanism of action of this compound in cardiac cells, including its interaction with β-adrenergic receptors, modulation of the adenylyl cyclase/cAMP pathway, and its ultimate effects on cardiac electrophysiology and function. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from other well-characterized non-selective beta-blockers as a proxy to illustrate the expected pharmacological profile.

Interaction with β-Adrenergic Receptors

The initial and most critical step in this compound's mechanism of action is its binding to β-adrenergic receptors on the surface of cardiomyocytes. As a non-selective antagonist, this compound exhibits affinity for both β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). In the heart, β1-receptors are the predominant subtype, mediating the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound like this compound to β-adrenergic receptors is the radioligand binding assay.

  • Objective: To quantify the affinity (expressed as the inhibition constant, Ki) of this compound for β1 and β2-adrenergic receptors.

  • Materials:

    • Membrane preparations from cardiac tissue or cells expressing human β1 and β2-adrenergic receptors.

    • A radiolabeled antagonist with high affinity for β-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

    • Unlabeled this compound at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Method:

    • Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Non-Selective Beta-Blockers (Proxy Data)

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)
Propranolol1.20.8
Carvedilol0.40.2
Nadolol2.51.6

Note: Lower Ki values indicate higher binding affinity.

Downstream Signaling Pathway: Adenylyl Cyclase, cAMP, and PKA

The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates Protein Kinase A (PKA). By blocking the initial receptor activation, this compound prevents this entire cascade.

Signaling Pathway Diagram

Tiprenolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins (e.g., L-type Ca2+ channels, Phospholamban) PKA_active->Phosphorylation Cardiac_Effects Increased Heart Rate & Contractility Phosphorylation->Cardiac_Effects

Caption: this compound blocks catecholamine-induced activation of the β-adrenergic signaling pathway.

Experimental Protocol: cAMP Measurement Assay

  • Objective: To determine the inhibitory effect of this compound on agonist-stimulated cAMP production (IC50).

  • Materials:

    • Cultured cardiomyocytes or a suitable cell line expressing β-adrenergic receptors.

    • Isoproterenol (a potent β-agonist).

    • This compound at various concentrations.

    • Cell lysis buffer.

    • cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Method:

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of isoproterenol to induce cAMP production.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection methods provided by the kit.

    • The concentration of this compound that causes a 50% reduction in the isoproterenol-stimulated cAMP level is the IC50 value.

Data Presentation: IC50 for Adenylyl Cyclase Inhibition (Proxy Data)

CompoundIC50 for Isoproterenol-stimulated cAMP production (nM)
Propranolol5.6
Carvedilol1.1

Note: Lower IC50 values indicate greater potency in inhibiting the signaling pathway.

Electrophysiological Effects on Cardiac Action Potential

The downstream effects of PKA activation include the phosphorylation of key proteins involved in cardiac electrophysiology and excitation-contraction coupling. These include L-type calcium channels and phospholamban (an inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase). Phosphorylation of L-type calcium channels increases calcium influx, leading to a stronger contraction. Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase, enhancing calcium reuptake and promoting relaxation.

By blocking this cascade, this compound has significant effects on the cardiac action potential.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Objective: To characterize the effects of this compound on the cardiac action potential of isolated cardiomyocytes.

  • Materials:

    • Isolated ventricular cardiomyocytes.

    • Patch-clamp rig with amplifier and data acquisition system.

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • This compound solution.

  • Method:

    • Establish a whole-cell patch-clamp configuration on an isolated cardiomyocyte.

    • Record baseline action potentials elicited by current injection.

    • Perfuse the cell with a solution containing this compound.

    • Record changes in the action potential parameters, including:

      • Resting membrane potential.

      • Action potential amplitude.

      • Action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90).

      • Maximum upstroke velocity (dV/dt_max).

Expected Electrophysiological Effects of this compound

As a non-selective beta-blocker, this compound is expected to:

  • Decrease the slope of phase 4 depolarization in pacemaker cells (sinoatrial and atrioventricular nodes), leading to a slower heart rate (negative chronotropy).

  • Decrease the amplitude and duration of the plateau phase (phase 2) of the ventricular action potential by reducing calcium influx through L-type calcium channels. This contributes to a decrease in myocardial contractility (negative inotropy).

  • Prolong the effective refractory period , which can contribute to its anti-arrhythmic effects.

Logical Relationship Diagram

Tiprenolol_Electrophysiology This compound This compound Beta_Blockade β-Adrenergic Receptor Blockade This compound->Beta_Blockade Reduced_cAMP Reduced Intracellular cAMP Beta_Blockade->Reduced_cAMP Reduced_PKA Reduced PKA Activity Reduced_cAMP->Reduced_PKA Reduced_Ca_Influx Decreased L-type Ca2+ Channel Phosphorylation Reduced_PKA->Reduced_Ca_Influx Altered_AP Altered Cardiac Action Potential Reduced_Ca_Influx->Altered_AP Physiological_Effects Decreased Heart Rate Decreased Contractility Anti-arrhythmic Effects Altered_AP->Physiological_Effects

Caption: Logical flow from this compound administration to physiological effects.

Conclusion

This compound exerts its effects on cardiac cells primarily through competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This blockade inhibits the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to reduced phosphorylation of key calcium-handling proteins. The ultimate consequences are a decrease in the rate and force of cardiac contraction and alterations in the cardiac action potential that contribute to its anti-arrhythmic properties. While specific quantitative data for this compound remains scarce, its mechanism of action is well-understood within the broader class of non-selective beta-blockers. Further research is warranted to precisely quantify its binding kinetics and downstream functional effects to refine its clinical application.

An In-Depth Technical Guide to the Selectivity Profile of Beta-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data regarding the beta-blocker selectivity, intrinsic sympathomimetic activity (ISA), and membrane stabilizing activity (MSA) of Tiprenolol could not be located. Therefore, this guide provides a detailed overview of the core concepts and experimental methodologies used to characterize the selectivity profile of beta-adrenergic receptor antagonists, utilizing well-documented beta-blockers as examples for data presentation.

Introduction to Beta-Blocker Selectivity

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response. The clinical utility of beta-blockers is diverse, encompassing the treatment of cardiovascular conditions like hypertension, angina pectoris, and arrhythmias, as well as other conditions such as anxiety and glaucoma.

The pharmacological profile of a beta-blocker is primarily defined by three key properties: its selectivity for beta-receptor subtypes (β1 vs. β2), its intrinsic sympathomimetic activity (ISA), and its membrane-stabilizing activity (MSA). A thorough understanding and quantification of these properties are crucial for drug development, enabling the prediction of a compound's therapeutic efficacy and potential side-effect profile.

  • β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Stimulation of these receptors leads to increased heart rate, contractility, and renin release.

  • β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.

Beta-Receptor Selectivity

Beta-blocker selectivity refers to the drug's relative affinity for β1 and β2 adrenergic receptors. Cardioselective beta-blockers have a higher affinity for β1 receptors, which is advantageous in treating cardiac conditions as it minimizes the risk of bronchoconstriction associated with β2 receptor blockade. Non-selective beta-blockers bind to both β1 and β2 receptors with similar affinity.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a beta-blocker) for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of either human β1 or β2 adrenergic receptors (often from recombinant cell lines like CHO or HEK293).

  • A radiolabeled antagonist with high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Test compound (unlabeled beta-blocker).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal beta-blocker like propranolol).

  • Incubation buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand and cell membranes.

  • Competition Binding: Increasing concentrations of the unlabeled test compound are added to the tubes.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Data Presentation: Beta-Receptor Affinity

The selectivity of a beta-blocker is typically expressed as the ratio of its Ki or IC50 values for β2 versus β1 receptors. A higher ratio indicates greater β1-selectivity.

Beta-Blockerβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity Ratio (β2 Ki / β1 Ki)Classification
Propranolol 1.50.80.53Non-selective
Metoprolol 120450037.5β1-selective
Atenolol 4001000025β1-selective
Pindolol 2.51.00.4Non-selective

Note: The values presented are approximate and can vary depending on the experimental conditions.

Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of some beta-blockers to act as partial agonists at the beta-adrenergic receptor. This means that in addition to blocking the effects of potent endogenous agonists like epinephrine, they can weakly stimulate the receptor themselves. This property can be clinically relevant, as beta-blockers with ISA may cause less bradycardia and have a more favorable lipid profile.

Experimental Protocol: Functional Assays

ISA is assessed using functional assays that measure a physiological response following receptor activation.

Objective: To quantify the partial agonist activity of a test compound at beta-adrenergic receptors.

In Vitro Model: Isolated Guinea Pig Atria

Materials:

  • Guinea pig.

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Isoproterenol (a full beta-agonist).

  • Test compound (beta-blocker).

  • Force transducer and data acquisition system.

Methodology:

  • Tissue Preparation: The atria are dissected from a euthanized guinea pig and mounted in an organ bath. The tissue is allowed to equilibrate under a resting tension.

  • Full Agonist Response: A cumulative concentration-response curve is generated for the full agonist, isoproterenol, to determine the maximal response of the tissue.

  • Test Compound Response: After washing out the isoproterenol, the tissue is exposed to increasing concentrations of the test compound.

  • Data Analysis: The maximal response produced by the test compound is expressed as a percentage of the maximal response produced by isoproterenol. This percentage represents the intrinsic sympathomimetic activity.

Data Presentation: Intrinsic Sympathomimetic Activity
Beta-BlockerIntrinsic Sympathomimetic Activity (% of maximal isoproterenol response)
Propranolol 0%
Metoprolol 0%
Pindolol ~50%
Acebutolol ~20-30%

Note: These values are illustrative and can vary based on the experimental model.

Membrane Stabilizing Activity (MSA)

Membrane stabilizing activity, also known as local anesthetic or quinidine-like activity, is the ability of some beta-blockers to inhibit the propagation of action potentials across nerve and muscle cell membranes. This effect is independent of their beta-blocking action and is generally only observed at concentrations much higher than those required for beta-blockade. While its clinical significance at therapeutic doses is debated, it can be relevant in cases of overdose.

Experimental Protocol: Erythrocyte Hemolysis Assay

A common in vitro method to assess MSA is the red blood cell (RBC) hemolysis assay, which measures the ability of a compound to protect RBCs from hypotonic or heat-induced lysis.

Objective: To determine the membrane-stabilizing potential of a test compound.

Materials:

  • Fresh whole human or animal blood.

  • Phosphate-buffered saline (PBS).

  • Hypotonic saline solution.

  • Test compound.

  • Acetylsalicylic acid or another compound with known membrane-stabilizing properties (positive control).

  • Spectrophotometer.

Methodology:

  • RBC Preparation: Red blood cells are isolated from whole blood by centrifugation and washed with isotonic PBS.

  • Assay Setup: A suspension of RBCs is pre-incubated with various concentrations of the test compound or control.

  • Induction of Hemolysis: Hemolysis is induced by adding a hypotonic saline solution or by heat treatment.

  • Measurement of Hemolysis: The mixture is centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis inhibition is calculated relative to a control sample without the test compound.

Data Presentation: Membrane Stabilizing Activity
Beta-BlockerMembrane Stabilizing Activity
Propranolol High
Metoprolol Low/Negligible
Atenolol Negligible
Pindolol Moderate

Note: MSA is often reported qualitatively (e.g., high, moderate, low) or as a concentration required to produce a certain level of inhibition.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptors

BetaAdrenergicSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Determining Beta-Blocker Selectivity

SelectivityWorkflow start Start prep_membranes Prepare Cell Membranes (β1 and β2 expressing) start->prep_membranes setup_assay Set up Competition Binding Assay prep_membranes->setup_assay add_reagents Add Radioligand, Membranes, and Test Compound setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze determine_ratio Determine Selectivity Ratio (β2 Ki / β1 Ki) analyze->determine_ratio end End determine_ratio->end

Caption: Workflow for radioligand binding assay.

Logical Relationship of Beta-Blocker Properties

BetaBlockerProperties cluster_properties Pharmacological Properties cluster_effects Clinical Effects BetaBlocker Beta-Blocker (e.g., Pindolol) Selectivity β-Receptor Selectivity (Non-selective) BetaBlocker->Selectivity ISA Intrinsic Sympathomimetic Activity (ISA) (Present) BetaBlocker->ISA MSA Membrane Stabilizing Activity (MSA) (Present) BetaBlocker->MSA Therapeutic Therapeutic Effects: - Reduced Heart Rate - Lowered Blood Pressure Selectivity->Therapeutic SideEffects Potential Side Effects: - Bronchoconstriction (due to β2 blockade) - Less pronounced bradycardia (due to ISA) Selectivity->SideEffects ISA->SideEffects

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationships of Tiprenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Tiprenolol, a notable beta-adrenergic receptor antagonist. By dissecting the relationship between its chemical structure and biological activity, we aim to furnish researchers and drug development professionals with a detailed understanding of the key molecular features governing its therapeutic effects. This document summarizes quantitative data, outlines experimental methodologies, and visualizes critical pathways to facilitate further research and development in this area.

Core Principles of this compound's Interaction with Beta-Adrenergic Receptors

This compound, a member of the aryloxypropanolamine class of beta-blockers, exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. This antagonism is crucial in the management of cardiovascular conditions like hypertension, angina pectoris, and cardiac arrhythmias. The molecular architecture of this compound is finely tuned for this interaction, and any modification to its structure can significantly impact its affinity, selectivity, and overall pharmacological profile.

The general structure of aryloxypropanolamine beta-blockers consists of three key moieties: an aromatic ring, a propanolamine side chain, and a bulky substituent on the nitrogen atom. The structure-activity relationship studies of this compound and its analogs revolve around the systematic modification of these three regions to elucidate their role in receptor binding and activation.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data from various studies on this compound and its analogs, focusing on their beta-blocking activity. The data is typically presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, or as Ki values, representing the inhibition constant.

CompoundAromatic Moiety ModificationN-Substituentβ1-Adrenergic Receptor Affinity (pA2/Ki)β2-Adrenergic Receptor Affinity (pA2/Ki)Cardioselectivity (β1/β2 ratio)
This compound 3-methylthio-4-methoxy-phenylIsopropylData not available in searched literatureData not available in searched literatureData not available in searched literature
Analog 1Specify ModificationSpecify ModificationInsert ValueInsert ValueInsert Value
Analog 2Specify ModificationSpecify ModificationInsert ValueInsert ValueInsert Value
Analog 3Specify ModificationSpecify ModificationInsert ValueInsert ValueInsert Value

Note: Specific quantitative SAR data for a series of this compound analogs was not available in the public domain literature reviewed for this guide. The table is presented as a template for researchers to populate as data becomes available.

Key Structural Insights from Beta-Blocker SAR Studies

While specific quantitative data for this compound analogs is limited in the available literature, general SAR principles for aryloxypropanolamine beta-blockers can be extrapolated to understand its behavior:

  • The Aryloxy Group: The nature and position of substituents on the aromatic ring are critical determinants of cardioselectivity. Para-substitution on the phenyl ring, as seen in this compound, is often associated with β1-selectivity. The presence of the methylthio group at the meta-position and a methoxy group at the para-position in this compound likely contributes to its specific interaction with the β1-adrenergic receptor.

  • The Propanolamine Side Chain: The hydroxyl group on the propanolamine side chain is essential for high-affinity binding to the receptor, likely through hydrogen bonding with a serine residue in the receptor's binding pocket. The stereochemistry of this hydroxyl group is crucial, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.

  • The Amino Group and N-Substituent: A secondary amine is a common feature of potent beta-blockers. The bulky N-substituent, typically an isopropyl or tert-butyl group, is critical for antagonist activity. This bulky group is thought to interact with a hydrophobic pocket in the receptor, preventing the conformational changes necessary for receptor activation.

Experimental Protocols for Evaluating Beta-Blocker Activity

The determination of the structure-activity relationship of this compound and its analogs relies on a series of well-defined experimental protocols. These assays are designed to quantify the affinity of the compounds for beta-adrenergic receptors and to assess their functional effects.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.

  • Objective: To measure the binding affinity (Ki) of this compound analogs to β1 and β2-adrenergic receptors.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) for binding to receptors in a membrane preparation from a tissue or cell line expressing the target receptor.

  • General Protocol:

    • Membrane Preparation: Homogenize tissues (e.g., rat heart for β1, rat lung for β2) or cultured cells expressing the desired receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound analog).

    • Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Adenylyl Cyclase Activity)

Functional assays measure the biological response following receptor activation or inhibition.

  • Objective: To determine the antagonist potency (pA2) of this compound analogs by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.

  • Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist (e.g., isoproterenol), stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists will inhibit this agonist-induced cAMP production.

  • General Protocol:

    • Cell/Membrane Preparation: Use intact cells or membrane preparations expressing the beta-adrenergic receptor subtype of interest.

    • Incubation: Pre-incubate the cells/membranes with varying concentrations of the this compound analog. Then, stimulate with a range of concentrations of an agonist (e.g., isoproterenol).

    • cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. The rightward shift of the agonist's curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for SAR studies.

Beta-Adrenergic Receptor Signaling Pathway

G Beta-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta-AR Beta-Adrenergic Receptor Agonist->Beta-AR Binds to G-Protein Gs Protein Beta-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, muscle relaxation) PKA->Cellular_Response Phosphorylates Targets leading to This compound This compound (Antagonist) This compound->Beta-AR Blocks Binding G Experimental Workflow for Structure-Activity Relationship Studies Start Start: Design Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Binding Assays (β1 and β2 receptors) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Adenylyl Cyclase) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, pA2, Selectivity) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization/ Further Studies SAR_Elucidation->Lead_Optimization

The Discovery and Synthesis of Tiprenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its antiarrhythmic effects based on established methodologies for this class of drugs. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the structurally and pharmacologically similar non-selective β-blocker, propranolol, is provided for comparative context. This guide also features visualizations of the synthetic workflow and the β-adrenergic signaling pathway to elucidate its mechanism of action.

Introduction

This compound, with the IUPAC name 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol, is a compound designed to block the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[1] Like other non-selective β-blockers, it does not differentiate between β1-receptors, located primarily in the heart, and β2-receptors, found in the bronchioles and peripheral vasculature. This non-selectivity defines its therapeutic and side-effect profile. Early research focused on its potential as an antiarrhythmic agent.

Discovery and Development

The development of aryloxypropanolamine β-blockers in the mid-20th century marked a significant advancement in cardiovascular pharmacology. Following the discovery of propranolol, numerous analogs were synthesized and evaluated to explore their structure-activity relationships. This compound emerged from this period of research. An early key study by Allen and Shanks in 1974 investigated the effects of this compound on experimentally induced ventricular tachyarrhythmias in dogs, comparing its efficacy to that of practolol and the benchmark compound, propranolol.

Synthesis of this compound

The synthesis of this compound follows a well-established route for aryloxypropanolamine compounds, involving a two-step process: the formation of a glycidyl ether from a substituted phenol, followed by the ring-opening of the epoxide with an amine.

Logical Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Amination Start 2-(Methylthio)phenol + Epichlorohydrin Base Base (e.g., NaOH) Phase Transfer Catalyst Start->Base Reaction Initiation Intermediate 1-(2-(Methylthio)phenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) Base->Intermediate Williamson Ether Synthesis Amine Isopropylamine Intermediate->Amine Reacts with FinalProduct This compound (1-(2-Methylsulfanylphenoxy)-3- (propan-2-ylamino)propan-2-ol) Amine->FinalProduct Nucleophilic Ring-Opening Purification Purification (e.g., Chromatography, Recrystallization) FinalProduct->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous β-blockers.[1]

Step 1: Synthesis of 1-(2-(Methylthio)phenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

  • Reactants:

    • 2-(Methylthio)phenol (1.0 equivalent)

    • Epichlorohydrin (3.0 equivalents, used as both reactant and solvent)

    • Sodium hydroxide (NaOH) (1.5 equivalents, as a 30% aqueous solution)

    • Phase transfer catalyst (e.g., Benzyltriethylammonium chloride, 0.05 equivalents)

  • Procedure:

    • Charge a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer with 2-(methylthio)phenol and epichlorohydrin.

    • Add the phase transfer catalyst to the mixture.

    • Heat the mixture to approximately 60°C with vigorous stirring until all solids dissolve.

    • Slowly add the 30% aqueous NaOH solution dropwise over 1-2 hours, maintaining the temperature between 60-65°C. The formation of the phenoxide in situ is followed by its reaction with epichlorohydrin.

    • After the addition is complete, continue stirring at 65°C for an additional 2-3 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate) to partition the phases. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess epichlorohydrin and solvent.

    • The resulting crude glycidyl ether can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Reactants:

    • 1-(2-(Methylthio)phenoxy)-2,3-epoxypropane (1.0 equivalent)

    • Isopropylamine (3.0-5.0 equivalents)

    • Solvent (e.g., Ethanol or Isopropanol)

  • Procedure:

    • Dissolve the crude glycidyl ether intermediate in the chosen solvent (e.g., ethanol) in a pressure-rated reaction vessel.

    • Add isopropylamine to the solution.

    • Seal the vessel and heat the mixture to 80-100°C (reflux temperature of the solvent can also be used if not in a sealed vessel) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and excess isopropylamine under reduced pressure.

    • Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining water-soluble impurities.

    • The crude this compound can be purified by column chromatography on silica gel.

    • Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent, which often facilitates purification by crystallization.

Pharmacological Profile

This compound is a non-selective β-adrenergic antagonist. Its primary pharmacological action is the competitive, reversible blockade of β1 and β2-adrenergic receptors.

Data Presentation

Table 1: Representative Receptor Binding Affinities (Propranolol)

Receptor Subtype Ligand Species Ki (nM) pKi
β1-Adrenergic Propranolol Human 1.8 8.74
β2-Adrenergic Propranolol Human 0.8 9.10

Data sourced from ChEMBL and Guide to PHARMACOLOGY databases.[2]

Table 2: Representative Pharmacokinetic Parameters (Propranolol)

Parameter Value Species Route
Bioavailability ~25% (variable) Human Oral
Protein Binding ~90% Human -
Elimination Half-life ~4 hours (range 3-8) Human Oral
Volume of Distribution ~4 L/kg Human -
Metabolism Extensive (hepatic) Human -

Data sourced from various pharmacokinetic studies.[3]

Mechanism of Action: β-Adrenergic Signaling Pathway

This compound exerts its effects by blocking the β-adrenergic signaling cascade. The diagram below illustrates this pathway and the point of inhibition.

Adrenergic_Signaling cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor (β1 / β2) Catecholamines->BetaReceptor Binds & Activates This compound This compound This compound->BetaReceptor Binds & Blocks G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Physiological Effects (↑ Heart Rate, ↑ Contractility, etc.) PKA->Effect Phosphorylates Targets

Caption: this compound blocks the binding of catecholamines to β-adrenergic receptors.

When catecholamines bind to β-adrenergic receptors, they activate a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and bronchodilation. This compound competitively blocks the initial step of this cascade, preventing receptor activation and thereby attenuating these sympathetic responses.

Experimental Protocols: Pharmacological Evaluation

The antiarrhythmic properties of β-blockers like this compound were historically evaluated in animal models. The following protocol describes a general method for inducing and assessing ventricular arrhythmias in a canine model, similar to the experiments conducted by Allen and Shanks.

Protocol: Canine Model of Adrenaline-Induced Ventricular Arrhythmia
  • Animal Preparation:

    • Adult mongrel dogs of either sex are used.

    • Anesthesia is induced and maintained (e.g., with a combination of pentobarbital sodium and a gaseous anesthetic like halothane).

    • The animal is intubated and artificially ventilated to maintain normal blood gas levels.

    • Cannulas are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • An electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.

  • Arrhythmia Induction:

    • Ventricular arrhythmias are induced by an intravenous infusion of adrenaline (epinephrine) at a rate sufficient to cause frequent ventricular ectopic beats or ventricular tachycardia. A typical dose might be in the range of 1-2 µg/kg/min.

    • The arrhythmia is considered stable when it persists for a defined period (e.g., 10-15 minutes).

  • Drug Administration and Evaluation:

    • Once a stable arrhythmia is established, this compound (or a comparator drug) is administered intravenously as a slow bolus injection or a cumulative infusion.

    • Doses are typically escalated to establish a dose-response relationship.

    • The primary endpoint is the dose required to abolish the arrhythmia and restore a stable sinus rhythm.

    • ECG and blood pressure are monitored continuously throughout the experiment to assess the drug's effects on heart rate, rhythm, and hemodynamics.

  • Data Analysis:

    • The antiarrhythmic effect is quantified by measuring the percentage reduction in ectopic beats or the complete suppression of ventricular tachycardia.

    • The effective dose (ED50) for arrhythmia suppression can be calculated.

    • Changes in heart rate and mean arterial pressure are recorded and analyzed to assess the drug's β-blocking and hemodynamic effects.

Conclusion

This compound is a classic example of a non-selective β-adrenergic antagonist from the aryloxypropanolamine chemical class. Its synthesis is achieved through a robust and versatile pathway involving the reaction of 2-(methylthio)phenol with epichlorohydrin, followed by amination with isopropylamine. Its mechanism of action, the blockade of the β-adrenergic signaling pathway, underpins its therapeutic potential in managing cardiovascular conditions characterized by excessive sympathetic tone, such as arrhythmias. The experimental models used in its early evaluation highlight the fundamental pharmacological principles of β-blockade. While this compound itself is not widely used clinically today, the principles of its discovery and synthesis remain central to the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Tiprenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective β-adrenergic receptor antagonist, a class of drugs primarily used for their cardiovascular effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacological mechanism of action, and detailed experimental protocols relevant to its study. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is chemically designated as 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol. Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-[(1-methylethyl)amino]-3-[2-(methylthio)phenoxy]-2-propanol
Synonyms DU 21445, Tiprenololum
CAS Number 26481-51-6
Chemical Formula C₁₃H₂₁NO₂S
Molecular Weight 255.38 g/mol
Melting Point 87.5-90.5 °C[1]
Boiling Point Data not readily available
Solubility Data on specific solubility in water and organic solvents is not readily available in public literature. As a secondary amine, its solubility is expected to be pH-dependent, with increased solubility in acidic solutions due to salt formation.
pKa A specific experimentally determined pKa value is not readily available. As a secondary amine, it is expected to have a pKa in the range of 9-11.
Appearance Crystalline solid (for hydrochloride salt)

Pharmacology and Mechanism of Action

This compound is a non-selective beta-adrenergic antagonist, meaning it competitively blocks β1 and β2 adrenergic receptors.[2][3][4][5] This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine.

  • β1-adrenergic receptors are predominantly located in the heart. Their blockade by this compound leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.

  • β2-adrenergic receptors are found in various tissues, including the bronchial and vascular smooth muscles. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

Signaling Pathway

The primary signaling pathway inhibited by this compound is the Gs protein-coupled receptor (GPCR) cascade initiated by the activation of β-adrenergic receptors. The binding of an agonist (e.g., epinephrine) to the receptor activates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, resulting in a physiological response. This compound, as an antagonist, prevents the initial step of this cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts epinephrine Epinephrine (Agonist) epinephrine->beta_receptor Binds & Activates This compound This compound (Antagonist) This compound->beta_receptor Binds & Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response pka->cellular_response Phosphorylates Targets binding_assay_workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - this compound (or controls) prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound/ free radioligand incubate->filter_wash count Measure radioactivity (Scintillation Counting) filter_wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to Tiprenolol as a Beta-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a beta-adrenergic receptor antagonist with documented antiarrhythmic properties.[1][2] This technical guide aims to provide a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize beta-blockers. Despite a thorough review of the scientific literature, specific quantitative data on this compound's binding affinity (Ki) and potency (IC50) for beta-adrenergic receptor subtypes remains elusive. Consequently, this document will focus on the qualitative aspects of this compound's action and provide generalized experimental protocols and signaling pathway diagrams relevant to its class of compounds.

Introduction

This compound is a sympatholytic agent that functions by blocking beta-adrenergic receptors.[1][3] Chemically, it is identified as 1-(Isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol.[4] Its primary therapeutic application, as explored in early studies, is in the management of cardiac arrhythmias. Like other beta-blockers, this compound exerts its effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.

Chemical Structure:

  • Molecular Formula: C₁₃H₂₁NO₂S

  • Molecular Weight: 255.38 g/mol

  • CAS Number: 26481-51-6

  • ChEMBL ID: CHEMBL2111163

  • PubChem CID: 38353

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like epinephrine, stimulate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates cAMP-dependent protein kinase (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response.

By blocking these receptors, this compound prevents the initiation of this signaling cascade, thereby attenuating the effects of sympathetic stimulation on target organs, most notably the heart. This leads to a reduction in heart rate, cardiac contractility, and blood pressure.

Pharmacological Data

A comprehensive search of available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (IC50 or pA2), or selectivity for β1, β2, and β3-adrenergic receptor subtypes. While qualitative studies have compared its antiarrhythmic effects to propranolol, the precise pharmacological parameters required for a detailed quantitative comparison are not publicly available.

For context, the following table provides a general range of binding affinities for various well-characterized beta-blockers to illustrate the type of data that is sought for this compound.

CompoundReceptor SubtypeKi (nM) - Illustrative Data
Propranololβ1~1-5
β2~0.5-2
Metoprololβ1~100-200
β2~2000-4000
ICI 118,551β1~500-1000
β2~0.5-1.5

Note: The data in this table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the human β1 or β2 receptor gene).

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control: A high concentration of a non-labeled, potent beta-blocker (e.g., 10 µM propranolol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-receptors Incubation Incubate at 25°C Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Caption: Radioligand Binding Assay Workflow
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • Beta-adrenergic agonist (e.g., isoproterenol).

  • This compound solutions of varying concentrations.

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer containing Mg²⁺ and other cofactors.

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

  • Reaction: Initiate the enzymatic reaction by adding ATP and incubate for a defined period (e.g., 10-15 minutes at 30°C).

  • Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

  • Quantification: Measure the amount of cAMP produced using a suitable detection method.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-receptors Preincubation Pre-incubate Membranes + this compound Membranes->Preincubation Agonist Beta-Agonist (e.g., Isoproterenol) Stimulation Add Agonist Agonist->Stimulation This compound This compound (Varying Conc.) This compound->Preincubation Preincubation->Stimulation Reaction Add ATP, Incubate at 30°C Stimulation->Reaction Termination Stop Reaction Reaction->Termination Quantification Measure cAMP Produced Termination->Quantification Plotting Plot % Inhibition vs. [this compound] Quantification->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Adenylyl Cyclase Activity Assay Workflow

Signaling Pathways

The antagonism of beta-adrenergic receptors by this compound interrupts a well-defined signaling cascade. The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by this compound.

G cluster_extracellular cluster_membrane cluster_intracellular Agonist Adrenergic Agonist (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates This compound This compound This compound->BetaReceptor Blocks AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Beta-Adrenergic Signaling Pathway and this compound Inhibition

Upon binding of an agonist, the beta-adrenergic receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP activates PKA, which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound, by blocking the receptor, prevents the initiation of this entire cascade.

Conclusion

References

An In-depth Technical Guide to 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol is a novel aryloxypropanolamine compound with a high potential for activity as a beta-adrenergic receptor antagonist. Its structural similarity to a class of widely used cardiovascular drugs, known as beta-blockers, suggests that it may exhibit significant pharmacological effects on the cardiovascular system. This technical guide provides a comprehensive overview of the compound, including its chemical properties, a plausible synthetic route, potential mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this molecule.

Chemical Properties and Structure

The IUPAC name for the compound is 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol . It belongs to the class of aryloxypropanolamines, which are characterized by an aryloxy group and an amino-propan-2-ol side chain. The presence of the methylthio group at the ortho position of the phenoxy ring is a key structural feature that may influence its selectivity and potency for beta-adrenergic receptor subtypes.

Table 1: Physicochemical Properties of 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol (Predicted)

PropertyValue
Molecular FormulaC13H21NO2S
Molecular Weight255.38 g/mol
LogP2.8
pKa9.2 (amine)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds7

Synthesis and Experimental Protocols

The synthesis of 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol can be achieved through a multi-step process common for aryloxypropanolamines.

Experimental Protocol: Synthesis

Materials:

  • 2-(Methylthio)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Synthesis of 1-(2-(methylthio)phenoxy)-2,3-epoxypropane.

    • Dissolve 2-(methylthio)phenol in ethanol.

    • Add a solution of sodium hydroxide in water dropwise at room temperature.

    • Add epichlorohydrin to the reaction mixture and reflux for 4 hours.

    • After cooling, pour the mixture into water and extract with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.

  • Step 2: Synthesis of 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol.

    • Dissolve the crude 1-(2-(methylthio)phenoxy)-2,3-epoxypropane in ethanol.

    • Add an excess of isopropylamine to the solution.

    • Reflux the mixture for 6 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination 2_Methylthio_phenol 2-(Methylthio)phenol Reaction1 NaOH, Ethanol, Reflux 2_Methylthio_phenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Epoxide 1-(2-(methylthio)phenoxy)-2,3-epoxypropane Reaction1->Epoxide Reaction2 Ethanol, Reflux Epoxide->Reaction2 Isopropylamine Isopropylamine Isopropylamine->Reaction2 Final_Product 1-(2-(Methylthio)phenoxy)-3- (isopropylamino)propan-2-ol Reaction2->Final_Product

Caption: Synthetic route for 1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol.

Pharmacological Characterization

The pharmacological profile of this compound is predicted to be that of a beta-adrenergic antagonist. The following experimental protocols are standard for characterizing such compounds.

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for β1 and β2 adrenergic receptors.

Method:

  • Prepare cell membranes from cells expressing human β1 or β2 adrenergic receptors.

  • Incubate the membranes with varying concentrations of the test compound and a radiolabeled ligand (e.g., [3H]dihydroalprenolol).

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki (inhibition constant) value from the competition binding curves.

Experimental Protocol: In Vitro Functional Assay

Objective: To assess the functional antagonist activity of the compound.

Method:

  • Use isolated guinea pig atria (for β1 activity) and trachea (for β2 activity).

  • Mount the tissues in an organ bath containing a physiological salt solution.

  • Measure the contractile response (atria) or relaxation (trachea) to the beta-agonist isoproterenol in the presence and absence of the test compound.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of the maximal response to isoproterenol).

Table 2: Hypothetical In Vitro Pharmacological Data

Parameterβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
Binding Affinity (Ki, nM)5.285.716.5
Functional Antagonism (IC50, nM)12.4210.317.0

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various physiological responses, including increased heart rate and contractility.[1][2] By blocking this pathway, 1-(2-(methylthio)phenoxy)-3-(isopropylamino)propan-2-ol is expected to reduce these effects.

Diagram: Beta-Adrenergic Signaling Pathway

G Catecholamines Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Beta_Blocker 1-(2-(Methylthio)phenoxy)-3- (isopropylamino)propan-2-ol Beta_Blocker->Beta_Receptor Inhibits G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Inhibition of the beta-adrenergic signaling cascade by the antagonist.

Conclusion

1-(2-(Methylthio)phenoxy)-3-(isopropylamino)propan-2-ol represents a promising candidate for further investigation as a beta-adrenergic antagonist. The synthetic route is feasible, and established experimental protocols can be employed for its comprehensive pharmacological characterization. The structural novelty imparted by the methylthio group warrants detailed studies to determine its influence on receptor affinity, selectivity, and overall pharmacological profile. This guide provides the necessary foundational information for researchers to embark on the preclinical development of this compound.

References

Tiprenolol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Tiprenolol, a beta-adrenergic receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering key data on its chemical properties, mechanism of action, and analytical methodologies.

Core Chemical and Physical Properties

This compound is chemically described as 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C13H21NO2S[1][2]
Molar Mass 255.38 g/mol [1][2]
CAS Number 26481-51-6
XLogP3 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 7
Topological Polar Surface Area 66.8 Ų
Complexity 202

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a beta-adrenergic receptor antagonist. It competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This blockade is particularly significant in the cardiovascular system.

The downstream effects of this receptor blockade are a reduction in heart rate, blood pressure, and cardiac contractility. By mitigating the effects of catecholamines, this compound decreases myocardial oxygen demand.

The signaling pathway initiated by beta-adrenergic receptor activation, and consequently inhibited by this compound, is illustrated in the diagram below.

Tiprenolol_Mechanism_of_Action cluster_cell Cardiomyocyte Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction ↑ Heart Rate & Contraction Ca_Influx->Contraction Catecholamines Epinephrine/ Norepinephrine Catecholamines->Receptor Binds Analytical_Workflow Start Start: Sample (Pharmaceutical or Biological) Preparation Sample Preparation (Dissolution, Extraction, Filtration) Start->Preparation Derivatization Derivatization (For GC-MS) Preparation->Derivatization Optional HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (Chromatogram, Mass Spectrum) HPLC->Data_Acquisition GCMS->Data_Acquisition Quantification Quantification (Calibration Curve, Peak Area) Data_Acquisition->Quantification End End: Report Results Quantification->End

References

The Historical Development of Tiprenolol: A Technical Review of a Beta-Blocker Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol, chemically described as 1-(isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol, emerged in the landscape of cardiovascular drug discovery as a beta-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the historical development of this compound, focusing on its synthesis, preclinical pharmacological evaluation, and the experimental methodologies employed in its characterization. While extensive clinical trial data for this compound is not widely available in published literature, this document consolidates the existing preclinical findings, particularly its antiarrhythmic properties, and places them within the broader context of beta-blocker development. The guide also details the relevant signaling pathways and structure-activity relationships pertinent to this class of compounds.

Introduction: The Era of Beta-Blocker Discovery

The mid-20th century witnessed a paradigm shift in the management of cardiovascular diseases with the advent of beta-adrenergic receptor antagonists, or beta-blockers. Sir James Black's pioneering work, which led to the development of propranolol, revolutionized the treatment of angina pectoris and hypertension by targeting the beta-adrenergic receptors of the sympathetic nervous system. This breakthrough spurred the synthesis and evaluation of a multitude of aryloxypropanolamine derivatives, each with unique pharmacological profiles. This compound was one such compound, investigated for its potential therapeutic applications in cardiology.

Synthesis of this compound

General Synthetic Pathway:

The synthesis would likely involve the reaction of 2-(methylthio)phenol with an epoxide, such as epichlorohydrin, to form a glycidyl ether intermediate. This intermediate is then subjected to a ring-opening reaction with isopropylamine to yield the final product, this compound.

G cluster_0 Step 1: Formation of Glycidyl Ether cluster_1 Step 2: Ring-Opening with Isopropylamine 2-(methylthio)phenol 2-(methylthio)phenol Glycidyl_Ether_Intermediate 1-(2-(methylthio)phenoxy)-2,3-epoxypropane 2-(methylthio)phenol->Glycidyl_Ether_Intermediate Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Glycidyl_Ether_Intermediate This compound 1-(isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol Glycidyl_Ether_Intermediate->this compound Solvent (e.g., Ethanol) Isopropylamine Isopropylamine Isopropylamine->this compound

A plausible two-step synthesis of this compound.

Preclinical Pharmacology

The primary preclinical data available for this compound comes from a 1974 study by Allen and Shanks, which investigated its effects on experimental ventricular tachyarrhythmias in dogs and compared them to the established beta-blockers propranolol and practolol.[1]

Antiarrhythmic Effects

This compound demonstrated efficacy in animal models of cardiac arrhythmia.

  • Adrenaline-Induced Arrhythmias: In dogs anesthetized with halothane, low doses of this compound (0.01-0.02 mg/kg) were effective in abolishing ventricular arrhythmias induced by intravenous adrenaline.[1]

  • Ouabain-Induced Arrhythmias: Larger doses of this compound (2.0-4.0 mg/kg) were successful in restoring sinus rhythm in dogs with ventricular tachycardia induced by toxic doses of ouabain.[1]

  • Coronary Artery Ligation-Induced Arrhythmias: In a model of myocardial infarction created by coronary artery ligation, this compound (4.0-8.0 mg/kg) increased the frequency of sinus beats and reduced the ventricular rate in dogs with ventricular tachycardia.[1]

Hemodynamic Effects

Like other beta-blockers, this compound exhibited effects on the cardiovascular system. In dogs with ouabain-induced tachycardia, this compound at doses of 0.5-8.0 mg/kg caused a reduction in mean arterial pressure.[1] Higher doses (4-8 mg/kg) were also associated with depression of sinus and atrioventricular nodal function.

Comparative Efficacy

The 1974 study provides a basis for comparing the potency of this compound with propranolol and practolol in the context of antiarrhythmic activity.

Experimental ModelDrugEffective Dose Range (mg/kg)OutcomeReference
Adrenaline-Induced ArrhythmiaThis compound0.01-0.02Abolished arrhythmia
Propranolol0.05Abolished arrhythmia
Ouabain-Induced TachycardiaThis compound2.0-4.0Restored sinus rhythm in 4 out of 5 dogs
Propranolol2.0-4.0Restored sinus rhythm in 4 out of 4 dogs
Coronary Ligation TachycardiaThis compound4.0-8.0Increased sinus beats, reduced ventricular rate
Propranolol4.0Increased sinus beats, reduced ventricular rate
Practolol0.5-16.0No significant effect on ventricular rate or sinus beats

Mechanism of Action and Signaling Pathways

As a beta-adrenergic receptor antagonist, this compound's mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This blockade attenuates the downstream signaling cascades initiated by receptor activation.

The beta-1 adrenergic receptor, primarily located in the heart, is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate, contractility, and conduction velocity. By blocking this pathway, beta-blockers like this compound reduce myocardial oxygen demand.

G cluster_0 Beta-Adrenergic Signaling Pathway Catecholamines Catecholamines Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Increased Heart Rate, Contractility, etc. PKA->Cellular_Effects Leads to This compound This compound This compound->Beta_Receptor Blocks

Beta-adrenergic signaling and the inhibitory action of this compound.

Structure-Activity Relationships (SAR)

This compound belongs to the aryloxypropanolamine class of beta-blockers. The structure-activity relationships for this class are well-established:

  • Aromatic Ring: The nature and substitution pattern on the aromatic ring influence the potency and selectivity of the beta-blocker. Ortho-substitution, as seen in this compound with the methylthio group, is often associated with high potency.

  • Oxymethylene Bridge (-O-CH2-): This bridge between the aromatic ring and the propanolamine side chain is a characteristic feature of many potent beta-blockers.

  • Propanolamine Side Chain: The hydroxyl group on the second carbon of the propanolamine chain is crucial for activity. The (S)-enantiomer is typically the more active isomer.

  • Amine Group: A secondary amine with a bulky substituent, such as the isopropyl group in this compound, is essential for high affinity to the beta-adrenergic receptor.

Clinical Development

A comprehensive search of published literature did not yield detailed reports of large-scale clinical trials for this compound in the treatment of angina pectoris or hypertension. This suggests that while this compound showed promise in preclinical studies, it may not have progressed to extensive clinical development or commercialization. The reasons for this are not documented but could be related to its pharmacokinetic profile, adverse effects, or the emergence of other beta-blockers with more favorable properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and similar beta-blockers.

Ouabain-Induced Arrhythmia in Dogs

This model is used to assess the efficacy of antiarrhythmic drugs against arrhythmias caused by digitalis toxicity.

G cluster_0 Experimental Workflow Anesthetize Anesthetize Dog (e.g., with pentobarbital) Monitor_ECG Monitor ECG and Blood Pressure Anesthetize->Monitor_ECG Ouabain_Infusion Administer Ouabain (e.g., 40 µg/kg followed by 20 µg/kg every 30 min) Monitor_ECG->Ouabain_Infusion Arrhythmia_Induction Induce Stable Ventricular Tachycardia Ouabain_Infusion->Arrhythmia_Induction Administer_Drug Administer this compound (intravenously) Arrhythmia_Induction->Administer_Drug Observe_Effects Observe for Reversion to Sinus Rhythm Administer_Drug->Observe_Effects

Workflow for ouabain-induced arrhythmia model.

Protocol:

  • Anesthetize a healthy mongrel dog.

  • Monitor electrocardiogram (ECG) and arterial blood pressure continuously.

  • Administer an initial intravenous dose of ouabain, followed by intermittent doses until a stable ventricular tachycardia is established.

  • Once the arrhythmia is stable for a defined period, administer the test compound (this compound) intravenously at varying doses.

  • Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.

In Vitro Beta-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to beta-adrenergic receptors.

G cluster_0 Assay Workflow Membrane_Prep Prepare Membranes from Tissue Rich in Beta-Receptors (e.g., heart, lung) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]dihydroalprenolol) - Varying concentrations of this compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., by filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Tiprenolol Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Tiprenolol stock solutions for use in cell culture experiments. This compound is a beta-adrenergic receptor antagonist, and understanding its proper handling and application is crucial for reproducible in vitro studies. These guidelines cover the physicochemical properties of this compound, recommended solvents, preparation of high-concentration stock solutions, and appropriate storage conditions to ensure stability and efficacy.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 255.38 g/mol N/A
Chemical Formula C₁₃H₂₁NO₂SN/A
Appearance Solid (assumed)N/A
Solubility (Estimated) DMSO: ~30 mg/mLEthanol: ~5 mg/mLN/A
Mechanism of Action Beta-adrenergic receptor antagonistN/A

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile, serological pipettes

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture applications.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 255.38 g/mol = 0.0025538 g = 2.55 mg

  • Weighing the this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.55 mg of this compound powder directly into the tube. Record the exact weight.

  • Dissolving the this compound:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Actual Mass (mg) / 255.38 g/mol ) / 10 mmol/L * 1000 mL/L

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization and Aliquoting:

    • As DMSO is a solvent, filtration is generally not required if sterile techniques are used throughout.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -20°C for short-term to medium-term storage (up to 3-6 months). For long-term storage, -80°C is recommended. Protect from light.

Working Solution Preparation

For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

    • Add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium.

  • Then, dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium for your experiment.

    • Add 10 µL of the 100 µM solution to 90 µL of cell culture medium in your well or flask.

Important Consideration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add calculated volume of DMSO vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute1 Serial Dilution in Cell Culture Medium thaw->dilute1 add Add to Cell Culture dilute1->add

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

G cluster_pathway Beta-Adrenergic Signaling Pathway ligand Adrenaline/ Noradrenaline receptor Beta-Adrenergic Receptor (GPCR) ligand->receptor gprotein Gs Protein receptor->gprotein activates ac Adenylyl Cyclase gprotein->ac activates camp cAMP atp ATP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Gene Expression, Metabolism) pka->response phosphorylates targets This compound This compound (Antagonist) This compound->receptor blocks

Caption: this compound's Antagonistic Effect on Beta-Adrenergic Signaling.

Stability and Storage of this compound Stock Solutions

Proper storage is critical to maintain the activity of this compound stock solutions.

Storage ConditionRecommendationGeneral Stability
Solvent DMSO is generally preferred due to its higher solvating power for many organic compounds.N/A
Temperature Store aliquots at -20°C for routine use and -80°C for long-term storage.Stock solutions of beta-blockers are generally stable for several weeks to months at -20°C. One study on propranolol hydrochloride suspension showed stability for at least 90 days at room temperature when protected from light.
Light Protect from light to prevent potential photodegradation. Use amber or foil-wrapped tubes.N/A
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.N/A

It is recommended to periodically check the efficacy of the stock solution, especially after prolonged storage, by performing a dose-response experiment.

Safety Precautions

  • Always handle this compound powder and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

  • Dispose of waste according to institutional guidelines.

Application Notes and Protocols for Testing Tiprenolol in Animal Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established canine models of ventricular arrhythmia for the preclinical evaluation of the antiarrhythmic properties of Tiprenolol, a beta-adrenergic blocking agent. Detailed protocols for arrhythmia induction and drug testing are provided to ensure reproducibility and aid in the design of future studies.

Introduction to this compound and Arrhythmia Models

This compound is a non-selective beta-adrenoceptor antagonist. Its antiarrhythmic effects are primarily attributed to its ability to block the effects of catecholamines on the heart, thereby reducing heart rate, myocardial contractility, and conduction velocity.[1][2] Animal models are crucial for evaluating the efficacy and safety of antiarrhythmic drugs like this compound before clinical trials.[3] Canine models are particularly relevant due to the similarity of their cardiovascular physiology to humans.[4] This document details three well-established canine models of ventricular arrhythmia: adrenaline-halothane-induced, ouabain-induced, and coronary artery ligation-induced arrhythmia.

Data Presentation: Efficacy of this compound in Canine Arrhythmia Models

The following tables summarize the quantitative data on the efficacy of this compound in suppressing ventricular arrhythmias in various canine models.

Table 1: Adrenaline-Halothane-Induced Arrhythmia Model

DrugDose (mg/kg, i.v.)Number of DogsOutcomeReference
This compound0.01 - 0.02-Abolished ventricular arrhythmias[5]
Propranolol0.05-Abolished ventricular arrhythmias

Table 2: Ouabain-Induced Ventricular Tachycardia Model

DrugCumulative Dose (mg/kg, i.v.)Number of DogsOutcomeReference
This compound2.0 - 4.05Restored sinus rhythm in 4 out of 5 dogs
Propranolol2.0 - 4.04Restored sinus rhythm in all 4 dogs

Table 3: Coronary Artery Ligation-Induced Ventricular Tachycardia Model

DrugDose (mg/kg, i.v.)Number of DogsOutcomeReference
This compound4.0 - 8.0-Increased frequency of sinus beats and reduced ventricular rate
Propranolol4.0-Increased frequency of sinus beats and reduced ventricular rate
Practolol0.5 - 16.0-Did not reduce ventricular rate or increase the frequency of sinus beats

Experimental Protocols

Adrenaline-Halothane-Induced Arrhythmia Model

This model is used to screen for drugs that can prevent sympathetically-driven ventricular arrhythmias.

Protocol:

  • Animal Preparation: Anesthetize mongrel dogs of either sex with a suitable anesthetic agent (e.g., thiopental sodium for induction) and maintain anesthesia with halothane (e.g., 1.2 MAC). Monitor the electrocardiogram (ECG) continuously.

  • Arrhythmia Induction: Infuse adrenaline (epinephrine) intravenously at a constant rate (e.g., 0.25 - 20 µg/kg/min) until a stable ventricular arrhythmia (defined as 4 or more premature ventricular contractions within 15 seconds) is established.

  • Drug Administration: Once a stable arrhythmia is present, administer this compound intravenously as a bolus injection at the desired dose (e.g., starting from 0.01 mg/kg).

  • Endpoint Measurement: Record the dose of this compound required to abolish the arrhythmia and restore normal sinus rhythm. Monitor for any changes in heart rate and blood pressure.

Ouabain-Induced Arrhythmia Model

This model is used to evaluate the efficacy of drugs against arrhythmias caused by digitalis toxicity.

Protocol:

  • Animal Preparation: Anesthetize dogs as described in the previous protocol and monitor the ECG.

  • Arrhythmia Induction: Administer ouabain intravenously. One method is to give an initial dose (e.g., 25 µg/kg) followed by smaller increments (e.g., 10 µg/kg every 15 minutes) until a sustained ventricular tachycardia develops.

  • Drug Administration: Once the arrhythmia is stable for a defined period (e.g., 30 minutes), administer this compound intravenously in increasing cumulative doses (e.g., starting from 0.5 mg/kg and doubling the dose at 5-minute intervals).

  • Endpoint Measurement: The primary endpoint is the cumulative dose of this compound that restores normal sinus rhythm. Continuously monitor the ECG, heart rate, and arterial blood pressure.

Two-Stage Coronary Artery Ligation (Harris Model)

This model creates a myocardial infarction, leading to spontaneous ventricular arrhythmias that are useful for testing the long-term efficacy of antiarrhythmic drugs.

Protocol:

  • Surgical Preparation (Stage 1):

    • Anesthetize the dog and perform a left thoracotomy in the fifth intercostal space to expose the heart.

    • Isolate the left anterior descending (LAD) coronary artery.

    • Pass a ligature (e.g., 2-0 silk) around the LAD, approximately one-third of the distance from its origin to the apex.

    • Place a smaller pin (e.g., a 20-gauge needle) parallel to the artery, and tie the ligature snugly around both the artery and the pin.

    • Withdraw the pin, creating a partial constriction of the artery. This allows for collateral circulation to develop.

    • Close the chest and allow the animal to recover for approximately 24-48 hours.

  • Arrhythmia Induction (Stage 2):

    • Re-anesthetize the dog.

    • Re-open the thoracotomy.

    • Completely ligate the LAD at the site of the previous partial constriction. This will induce a myocardial infarction and subsequent ventricular arrhythmias.

  • Drug Administration: After the development of stable ventricular tachycardia (typically occurs 20-44 hours post-ligation), administer this compound intravenously.

  • Endpoint Measurement: Monitor the ECG for changes in the frequency of sinus beats and the ventricular rate. Assess the ability of this compound to suppress the ventricular tachycardia.

Mandatory Visualizations

Signaling Pathway of Beta-Blockade by this compound

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta1_Receptor β1-Adrenergic Receptor Adrenaline->Beta1_Receptor Binds Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Increased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Gs_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type_Ca_Channel Arrhythmia Arrhythmia Ca_Influx->Arrhythmia Leads to This compound This compound This compound->Beta1_Receptor Blocks

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Testing

Experimental_Workflow cluster_model Arrhythmia Model Selection Model_Adrenaline Adrenaline-Halothane Animal_Prep Canine Model Preparation & Anesthesia Model_Adrenaline->Animal_Prep Model_Ouabain Ouabain-Induced Model_Ouabain->Animal_Prep Model_Ligation Coronary Ligation Model_Ligation->Animal_Prep Baseline Baseline ECG & Hemodynamic Monitoring Animal_Prep->Baseline Induction Arrhythmia Induction Baseline->Induction Stabilization Arrhythmia Stabilization Induction->Stabilization Drug_Admin This compound Administration (i.v.) Stabilization->Drug_Admin Data_Collection Continuous ECG & Hemodynamic Monitoring Drug_Admin->Data_Collection Analysis Data Analysis (Dose-Response, Efficacy) Data_Collection->Analysis Outcome Determination of Antiarrhythmic Effect Analysis->Outcome

Caption: General experimental workflow for evaluating this compound in canine arrhythmia models.

References

Application Notes and Protocols for the Use of Tiprenolol in Experimental Ventricular Tachyarrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular tachyarrhythmias are a major cause of morbidity and mortality, making the development of effective antiarrhythmic drugs a critical area of research. Tiprenolol, a non-selective beta-adrenergic receptor antagonist, has been investigated for its potential to suppress these life-threatening heart rhythm disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of experimentally induced ventricular tachyarrhythmias, offering detailed protocols and summarizing key quantitative data to guide researchers in this field.

Beta-blockers, as a class, exert their antiarrhythmic effects primarily by antagonizing the effects of catecholamines on the heart. This leads to a reduction in heart rate, myocardial contractility, and conduction velocity.[1][2] The antiarrhythmic action of beta-blockers is attributed to their ability to decrease the slope of phase 4 depolarization, thereby reducing automaticity and suppressing ectopic pacemaker activity.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

The antiarrhythmic effect of this compound stems from its blockade of beta-adrenergic receptors, primarily the β1 receptors in cardiac tissue. The binding of catecholamines, such as adrenaline, to these receptors normally triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium release, which can contribute to the genesis of ventricular arrhythmias. By blocking this pathway, this compound mitigates the pro-arrhythmic effects of sympathetic stimulation.

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (e.g., Adrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates This compound This compound This compound->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels & Phospholamban PKA->Ca_Channels Phosphorylates Arrhythmogenic_Effects Pro-arrhythmic Effects: ↑ Ca2+ influx ↑ SR Ca2+ release Ca_Channels->Arrhythmogenic_Effects Leads to

Caption: Signaling pathway of beta-adrenergic receptor blockade by this compound.

Experimental Protocols

Adrenaline/Halothane-Induced Ventricular Arrhythmias in Dogs

This model is used to simulate ventricular arrhythmias triggered by increased sympathetic activity.

Adrenaline_Halothane_Protocol start Start anesthesia Anesthetize Dog (e.g., with pentobarbitone sodium) start->anesthesia ventilation Initiate Artificial Respiration with Halothane in Oxygen anesthesia->ventilation cannulation Cannulate Femoral Vein and Artery for drug administration and blood pressure monitoring ventilation->cannulation ecg Record ECG cannulation->ecg adrenaline_infusion Administer Intravenous Adrenaline to induce ventricular arrhythmias ecg->adrenaline_infusion arrhythmia_confirmation Confirm Sustained Ventricular Tachycardia adrenaline_infusion->arrhythmia_confirmation tiprenolol_admin Administer this compound (i.v.) arrhythmia_confirmation->tiprenolol_admin Arrhythmia Present end End arrhythmia_confirmation->end No Arrhythmia observe Observe for Abolition of Arrhythmia tiprenolol_admin->observe observe->end

Caption: Experimental workflow for adrenaline/halothane-induced arrhythmias.

Methodology:

  • Animal Preparation: Anesthetize mongrel dogs of either sex.

  • Anesthesia and Ventilation: Administer a suitable anesthetic agent (e.g., pentobarbitone sodium) and initiate artificial respiration with a mixture of halothane and oxygen.

  • Instrumentation: Cannulate a femoral vein for drug administration and a femoral artery for continuous blood pressure monitoring. Record electrocardiogram (ECG) leads.

  • Arrhythmia Induction: Administer an intravenous infusion of adrenaline to induce ventricular tachyarrhythmias.

  • Drug Administration: Once a stable ventricular tachycardia is established, administer this compound intravenously.

  • Endpoint: The primary endpoint is the dose of this compound required to abolish the ventricular arrhythmia and restore sinus rhythm.

Ouabain-Induced Ventricular Tachycardia in Dogs

This model mimics arrhythmias caused by digitalis toxicity, which involves altered cellular calcium handling.

Ouabain_Protocol start Start anesthesia Anesthetize Dog (e.g., with pentobarbitone sodium) start->anesthesia cannulation Cannulate Femoral Vein and Artery anesthesia->cannulation ecg Record ECG cannulation->ecg ouabain_infusion Administer Intravenous Ouabain until sustained ventricular tachycardia occurs ecg->ouabain_infusion arrhythmia_confirmation Confirm Sustained Ventricular Tachycardia ouabain_infusion->arrhythmia_confirmation tiprenolol_admin Administer this compound (i.v.) arrhythmia_confirmation->tiprenolol_admin Arrhythmia Present end End arrhythmia_confirmation->end No Arrhythmia observe Observe for Restoration of Sinus Rhythm tiprenolol_admin->observe observe->end

Caption: Experimental workflow for ouabain-induced ventricular tachycardia.

Methodology:

  • Animal Preparation and Anesthesia: As described in the adrenaline/halothane model.

  • Instrumentation: As described in the adrenaline/halothane model.

  • Arrhythmia Induction: Administer an intravenous infusion of ouabain until a sustained ventricular tachycardia is observed.

  • Drug Administration: Once the arrhythmia is stable, administer this compound intravenously.

  • Endpoint: The primary endpoint is the dose of this compound that successfully restores sinus rhythm.

Coronary Artery Ligation-Induced Ventricular Tachycardia in Dogs

This model simulates arrhythmias arising from myocardial ischemia and infarction.

Coronary_Ligation_Protocol start Start anesthesia Anesthetize Dog and Perform Thoracotomy start->anesthesia ligation Ligate a Major Coronary Artery (e.g., anterior descending branch of the left coronary artery) anesthesia->ligation recovery Allow for Recovery and Development of Arrhythmias (20-44 hours post-ligation) ligation->recovery arrhythmia_confirmation Confirm Ventricular Tachycardia via ECG recovery->arrhythmia_confirmation tiprenolol_admin Administer this compound (i.v.) arrhythmia_confirmation->tiprenolol_admin Arrhythmia Present end End arrhythmia_confirmation->end No Arrhythmia observe Monitor ECG for changes in ventricular rate and sinus beats tiprenolol_admin->observe observe->end

Caption: Workflow for coronary artery ligation-induced ventricular tachycardia.

Methodology:

  • Surgical Preparation: Anesthetize dogs and perform a thoracotomy to expose the heart.

  • Coronary Ligation: Ligate a major coronary artery, typically the anterior descending branch of the left coronary artery, to induce myocardial infarction.

  • Post-Operative Recovery and Monitoring: Allow the animals to recover. Ventricular arrhythmias typically develop within 20-44 hours post-ligation.

  • Drug Administration: Once ventricular tachycardia is established, administer this compound intravenously.

  • Endpoints: The primary endpoints are the changes in ventricular rate and the frequency of sinus beats following drug administration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in comparison to other beta-blockers in various experimental models of ventricular tachyarrhythmias in dogs.

Table 1: Effective Doses for Abolition of Adrenaline-Induced Ventricular Arrhythmias

DrugEffective Dose (mg/kg, i.v.)
This compound 0.01 - 0.02
Propranolol0.05

Table 2: Efficacy in Ouabain-Induced Ventricular Tachycardia

DrugDose (mg/kg, i.v.)Outcome
This compound 2.0 - 4.0 Restored sinus rhythm in 4 out of 5 dogs
Propranolol2.0 - 4.0Restored sinus rhythm in 4 out of 4 dogs

Table 3: Effects on Ventricular Tachycardia Following Coronary Artery Ligation

DrugDose (mg/kg, i.v.)Effect on Ventricular RateEffect on Sinus Beats
This compound 4.0 - 8.0 Reduced Increased frequency
Propranolol4.0ReducedIncreased frequency
Practolol0.5 - 16.0No reductionNo increase in frequency

Discussion and Conclusion

The data presented demonstrate that this compound is an effective agent for the suppression of experimentally induced ventricular tachyarrhythmias in canine models. In the adrenaline-induced arrhythmia model, this compound was effective at very low doses. In the ouabain-induced tachycardia model, higher doses of this compound were required to restore sinus rhythm, with an efficacy comparable to that of propranolol. Furthermore, in the clinically relevant model of post-infarction ventricular tachycardia, this compound demonstrated the ability to reduce the ventricular rate and increase the frequency of sinus beats.

These findings suggest that this compound warrants further investigation as a potential antiarrhythmic agent. The detailed protocols provided herein can serve as a valuable resource for researchers designing preclinical studies to evaluate the electrophysiological properties and antiarrhythmic efficacy of this compound and other novel beta-blocking agents. The use of multiple, mechanistically distinct models of ventricular tachyarrhythmias, as outlined, allows for a comprehensive assessment of a drug's potential clinical utility.

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Tiprenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Tiprenolol, a non-selective beta-adrenergic receptor antagonist. The provided protocols and data are intended to guide researchers in designing and conducting electrophysiological experiments to investigate the effects of this compound on cardiac ion channels and action potentials.

Introduction to this compound's Electrophysiological Profile

This compound is a beta-blocker with antiarrhythmic properties. Its primary mechanism of action is the competitive, non-selective blockade of β1 and β2 adrenergic receptors. This action antagonizes the effects of catecholamines (epinephrine and norepinephrine) on the heart, leading to a decrease in heart rate, myocardial contractility, and conduction velocity.[1][2] Beyond its beta-blocking activity, this compound, similar to other beta-blockers like propranolol, may exert direct effects on cardiac ion channels, contributing to its antiarrhythmic profile.[3][4][5]

The electrophysiological effects of this compound are crucial for understanding its therapeutic and potential proarrhythmic actions. These effects are primarily studied using techniques such as patch-clamp electrophysiology on isolated cardiomyocytes or heterologous expression systems.

Key Electrophysiological Effects of Beta-Blockers (with reference to Propranolol as a proxy for this compound)

Due to the limited availability of specific quantitative data for this compound's direct ion channel interactions, data from the well-characterized non-selective beta-blocker, propranolol, is used as a reference. It is anticipated that this compound will exhibit a similar profile of action.

Effects on Cardiac Action Potential

Beta-blockers like propranolol can modulate the cardiac action potential. At concentrations exceeding those required for beta-blockade, propranolol has been shown to shorten the action potential duration (APD) and decrease the maximal upstroke velocity (Vmax) in both Purkinje and ventricular muscle fibers. Chronic beta-blocker treatment, however, has been associated with a prolongation of the APD and effective refractory period (ERP) in human atrial cells.

Table 1: Effects of High-Concentration Propranolol on Cardiac Action Potential Parameters

ParameterEffectCell TypeReference
Action Potential Duration (APD)ShortenedCanine Purkinje and Ventricular Muscle
Maximal Upstroke Velocity (Vmax)DecreasedCanine Purkinje and Ventricular Muscle
Effective Refractory Period (ERP)ShortenedCanine Purkinje and Ventricular Muscle
APD90 (Chronic Treatment)ProlongedHuman Atrial Myocytes
ERP (Chronic Treatment)ProlongedHuman Atrial Myocytes
Effects on Ion Channels

Propranolol has been demonstrated to block several types of voltage-gated ion channels, a property that is not considered a class effect for all beta-blockers.

  • Sodium Channels (NaV): Propranolol exhibits a local anesthetic-like effect by blocking cardiac (NaV1.5) and neuronal sodium channels. This block is not stereoselective.

  • Potassium Channels (KV): Propranolol can inhibit ATP-sensitive potassium channels (KATP).

Table 2: Inhibitory Concentrations (IC50) of Propranolol on Cardiac Ion Channels

Ion ChannelIC50 (Tonic Block)IC50 (Use-Dependent Block)Cell Type/Expression SystemReference
NaV1.5 (R-(+)-propranolol)21.4 µM2.7 µMtsA201 cells
NaV1.5 (S-(-)-propranolol)23.6 µM2.6 µMtsA201 cells
KATP6.7 ± 1.4 µM-Neonatal rat ventricular myocytes

Signaling Pathways

This compound, as a beta-blocker, primarily interferes with the β-adrenergic signaling pathway in cardiomyocytes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound beta_AR β-Adrenergic Receptor This compound->beta_AR Blocks Norepinephrine Norepinephrine Norepinephrine->beta_AR Activates G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Increases Contraction Increased Contraction Ca_influx->Contraction

Caption: Beta-adrenergic signaling pathway in a cardiomyocyte and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for investigating the electrophysiological effects of this compound. Specific parameters may need to be optimized based on the experimental setup and cell type.

Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Channel Currents

This protocol is designed to measure the effect of this compound on specific ion currents (e.g., INa, ICa,L, IKr, IKs) in isolated cardiomyocytes or a suitable heterologous expression system.

Materials:

  • Isolated cardiomyocytes or cells expressing the ion channel of interest

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)

  • Microscope with manipulators

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

  • External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

  • Internal (pipette) solution (for Na+ or Ca2+ currents): Cesium-based to block K+ currents. (in mM) 120 CsF, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes or transfected cells onto glass coverslips suitable for recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

    • Approach a selected cell with the patch pipette under positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply specific voltage protocols to elicit the ion current of interest. For example:

      • INa: From a holding potential of -120 mV, apply depolarizing steps from -100 mV to +60 mV.

      • ICa,L: From a holding potential of -40 mV (to inactivate Na+ channels), apply depolarizing steps from -50 mV to +60 mV.

      • IKr: From a holding potential of -80 mV, apply a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

  • Drug Application:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state (typically 3-5 minutes).

    • Record currents in the presence of this compound.

    • Perform a washout by perfusing with the drug-free external solution.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters (e.g., time to peak, inactivation time constant) before, during, and after drug application.

    • Construct concentration-response curves to determine the IC50 of this compound for the specific ion channel.

G A Cell Preparation B Pipette Fabrication A->B C Establish Whole-Cell Configuration B->C D Record Baseline Currents C->D E Apply this compound D->E F Record Currents with this compound E->F G Washout F->G H Record Post-Washout Currents G->H I Data Analysis H->I

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol 2: Current-Clamp Recording of Cardiac Action Potentials

This protocol is used to investigate the effects of this compound on the shape and duration of the cardiac action potential.

Materials:

  • Same as Protocol 1, with the internal solution for K+ currents.

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.

  • Current-Clamp Recordings:

    • Switch the amplifier to current-clamp mode.

    • Inject a small hyperpolarizing or depolarizing current to maintain a stable resting membrane potential (around -80 mV).

    • Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a constant frequency (e.g., 1 Hz).

  • Drug Application:

    • Record baseline action potentials.

    • Perfuse the chamber with the external solution containing this compound.

    • Record action potentials at steady-state drug effect.

    • Perform a washout.

  • Data Analysis:

    • Measure key action potential parameters:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum Upstroke Velocity (Vmax or dV/dtmax)

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

    • Compare these parameters before, during, and after this compound application.

Conclusion

The provided application notes and protocols offer a foundation for investigating the electrophysiological properties of this compound. While specific quantitative data for this compound's direct ion channel interactions are limited, the information available for the structurally and functionally similar beta-blocker, propranolol, provides a strong basis for experimental design. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental conditions to further elucidate the detailed electrophysiological mechanisms of this compound.

References

Troubleshooting & Optimization

Troubleshooting Tiprenolol precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Tiprenolol in aqueous buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated after I prepared it in an aqueous buffer. What are the common causes for this?

A1: Precipitation of this compound in aqueous buffers is often related to its physicochemical properties, particularly its pH-dependent solubility. As a weak base, this compound's solubility is significantly influenced by the pH of the solution. Other contributing factors can include the concentration of this compound, the type and ionic strength of the buffer, the presence of co-solvents, and the temperature of the solution.

Q2: How does the pH of the buffer affect this compound's solubility?

Q3: What is the recommended starting buffer pH for dissolving this compound?

A3: For initial experiments, it is advisable to use a buffer with a pH in the acidic to neutral range, ideally between pH 4 and 7. Most biochemical experiments are conducted in buffers with a pH between 6 and 8.[1] Starting with a lower pH within this range can help ensure that this compound remains in its protonated, more soluble form.

Q4: I observed precipitation even when using a buffer with a suitable pH. What else could be the problem?

A4: If precipitation occurs despite using an appropriate pH, consider the following factors:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.

  • Buffer Composition: Certain buffer salts can interact with the drug molecule and reduce its solubility. For example, phosphate buffers have been reported to sometimes cause precipitation of basic drugs.[2]

  • Co-solvents: If you are using a stock solution of this compound dissolved in an organic solvent (like DMSO), the final concentration of the organic solvent in the aqueous buffer might be insufficient to maintain solubility.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature, such as moving the solution from room temperature to a colder environment, can lead to precipitation.

Troubleshooting Guide

If you are encountering this compound precipitation, follow this systematic troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for this compound Precipitation

TroubleshootingWorkflow start Precipitation Observed check_ph Step 1: Verify Buffer pH Is pH < 7.5? start->check_ph adjust_ph Action: Lower Buffer pH (e.g., to pH 6.0-7.0) check_ph->adjust_ph No check_concentration Step 2: Review this compound Concentration Is it too high? check_ph->check_concentration Yes adjust_ph->check_ph Re-evaluate reduce_concentration Action: Lower this compound Concentration check_concentration->reduce_concentration Yes check_cosolvent Step 3: Evaluate Co-solvent Percentage Is it sufficient? check_concentration->check_cosolvent No reduce_concentration->check_concentration Re-evaluate increase_cosolvent Action: Increase Co-solvent % (e.g., DMSO, Ethanol) check_cosolvent->increase_cosolvent No check_buffer_type Step 4: Assess Buffer Composition Using phosphate buffer? check_cosolvent->check_buffer_type Yes increase_cosolvent->check_cosolvent Re-evaluate change_buffer Action: Switch to a Different Buffer (e.g., Citrate, MES, HEPES) check_buffer_type->change_buffer Yes check_temperature Step 5: Consider Temperature Effects Was the solution cooled? check_buffer_type->check_temperature No change_buffer->check_buffer_type Re-evaluate control_temperature Action: Maintain Constant Temperature check_temperature->control_temperature Yes solution_stable Solution is Stable check_temperature->solution_stable No control_temperature->check_temperature Re-evaluate

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation in aqueous buffers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₂SPubChem[3]
Molecular Weight 255.38 g/mol PubChem[3]
XLogP3 2.2PubChem[3]
pKa (estimated) ~9.5 (Basic)Inferred from similar beta-blockers
General Solubility LipophilicInferred from XLogP3 and beta-blocker class

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

    • Calibrated analytical balance

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but be cautious of potential degradation.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
  • Objective: To dilute the this compound stock solution into the desired aqueous buffer while minimizing the risk of precipitation.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), HEPES, MES) with a pH between 6.0 and 7.4.

    • Vortex mixer

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • Vortex the stock solution briefly.

    • Add the aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 1%, and is consistent across all experimental conditions, including vehicle controls.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Diagram: Signaling Pathway of Beta-Adrenergic Receptor Antagonism

BetaBlockerPathway cluster_cell Cardiomyocyte BetaReceptor β-Adrenergic Receptor AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Contraction ↑ Heart Rate & Contractility Calcium->Contraction Epinephrine Epinephrine/ Norepinephrine Epinephrine->BetaReceptor Binds & Activates This compound This compound This compound->BetaReceptor Binds & Blocks

Caption: this compound acts as a competitive antagonist at beta-adrenergic receptors, blocking the effects of epinephrine and norepinephrine.

References

Optimizing Tiprenolol Concentration for Primary Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tiprenolol for primary cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed methodologies for determining the ideal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for primary cell culture?

There is no universally established starting concentration of this compound for all primary cell types. The optimal concentration can vary significantly depending on the cell type, cell density, and the specific research question. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture. We recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, to identify a suitable range for further optimization.

Q2: How can I determine the cytotoxic effects of this compound on my primary cells?

To assess the cytotoxicity of this compound, a cell viability assay is recommended. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Q3: What are the common signs of cytotoxicity in primary cell culture?

Common signs of cytotoxicity include a decrease in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a decrease in metabolic activity. Visual inspection of the cells under a microscope daily is essential during the initial dose-finding experiments.

Q4: How long should I expose my primary cells to this compound?

The duration of exposure to this compound will depend on the specific experimental goals. For acute effects, a shorter exposure of a few hours may be sufficient. For chronic effects, a longer exposure of 24 to 72 hours or even longer may be necessary. It is important to include time-course experiments in your initial optimization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death at all tested concentrations The starting concentration range is too high.Perform a new dose-response experiment with a lower range of this compound concentrations (e.g., picomolar to nanomolar range).
The primary cells are highly sensitive to the vehicle (e.g., DMSO) used to dissolve this compound.Run a vehicle control experiment to assess the toxicity of the solvent at the concentrations used. If the vehicle is toxic, consider alternative solvents or reducing the final concentration of the vehicle in the culture medium.
No observable effect at any tested concentration The concentration range is too low.Perform a new dose-response experiment with a higher range of this compound concentrations (e.g., micromolar to millimolar range).
The exposure time is too short.Increase the duration of exposure to this compound.
The primary cells do not express the target receptor for this compound (beta-adrenergic receptors).Confirm the expression of beta-adrenergic receptors in your primary cell type using techniques such as RT-qPCR or immunofluorescence.
Inconsistent results between experiments Variability in primary cell culture.Ensure consistent cell seeding density, passage number, and growth conditions for all experiments.[1] Primary cells can be sensitive to handling, so consistent technique is crucial.[2][3]
Reagent instability.Prepare fresh stock solutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on primary cells and to identify a sub-lethal concentration range for further experiments.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of vehicle as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation: Example of MTT Assay Results
This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.198.5
195.2
1085.1
5052.3
10020.7

Signaling Pathways and Visualizations

This compound is a beta-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This can modulate downstream signaling pathways, such as the cyclic AMP (cAMP) pathway.

Tiprenolol_Signaling_Pathway cluster_cell Primary Cell This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks GProtein G Protein BetaReceptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: this compound blocks β-adrenergic receptors, inhibiting downstream signaling.

Experimental Workflow for this compound Optimization

The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your primary cell culture experiments.

Experimental_Workflow Start Start: Define Experimental Goals DoseResponse Perform Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 and Cytotoxicity Profile DoseResponse->DetermineIC50 SelectConcentrations Select Sub-Lethal Concentrations for Further Experiments DetermineIC50->SelectConcentrations FunctionalAssay Perform Functional Assays (e.g., Signaling Pathway Analysis) SelectConcentrations->FunctionalAssay AnalyzeResults Analyze and Interpret Results FunctionalAssay->AnalyzeResults End End: Optimized this compound Concentration Identified AnalyzeResults->End

Caption: A workflow for optimizing this compound concentration in primary cell culture.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered when optimizing this compound concentration.

Troubleshooting_Logic Start High Cell Death? Concentration Concentration Too High? Start->Concentration Yes NoEffect No Observable Effect? Start->NoEffect No Vehicle Vehicle Toxicity? Concentration->Vehicle No Solution1 Lower Concentration Range Concentration->Solution1 Yes Solution2 Run Vehicle Control Vehicle->Solution2 Yes ConcentrationLow Concentration Too Low? NoEffect->ConcentrationLow Yes Time Exposure Time Too Short? ConcentrationLow->Time No Solution3 Higher Concentration Range ConcentrationLow->Solution3 Yes Receptor Receptor Expression? Time->Receptor No Solution4 Increase Exposure Time Time->Solution4 Yes Solution5 Confirm Receptor Expression Receptor->Solution5 Yes

References

Tiprenolol stability in DMSO stock solution long-term

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Tiprenolol in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For many non-polar compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[1] These stock solutions can then be diluted into aqueous media or buffers for various in vitro and in vivo assays.[1]

Q2: How should I prepare a this compound stock solution in DMSO?

To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO.[2] It is recommended to:

  • Use sterile, nuclease-free tubes and pipette tips.[1]

  • Add the DMSO to the weighed this compound powder gradually while gently vortexing or pipetting to ensure complete dissolution.[1]

  • Avoid vigorous mixing that could introduce air bubbles.

  • For accurate concentrations, ensure your pipetting devices are properly calibrated for organic solvents.

Q3: What are the optimal storage conditions for long-term stability of this compound in DMSO?

For long-term storage, it is best practice to aliquot the this compound stock solution into single-use volumes and store them at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles. For shorter periods, storage at -20°C is also an option, though stability may be reduced compared to -80°C.

Q4: How long can I store a this compound DMSO stock solution?

The stability of any specific compound in DMSO can vary. However, general guidelines for chemical compounds stored in DMSO are provided in the table below. It is highly recommended to perform a stability analysis on your specific this compound solution if it will be stored for an extended period, especially if stored at -20°C for more than a month.

Q5: Do repeated freeze-thaw cycles affect the stability of this compound?

Yes, repeated freeze-thaw cycles should be avoided as they can degrade the compound. Aliquoting the stock solution into smaller, single-use vials upon preparation is the most effective way to prevent this issue. One study indicated no significant loss for a set of diverse compounds after 11 freeze-thaw cycles, but this cannot be guaranteed for all compounds.

Q6: What are the signs of this compound degradation or precipitation in my DMSO stock solution?

Visual signs of instability can include color changes, cloudiness, or the appearance of crystals or precipitate in the solution. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies, periodic analytical verification of the solution's purity and concentration is recommended.

Q7: My this compound solution appears to have precipitated after freezing. What should I do?

Precipitation can occur when a solution is frozen and thawed. Before use, ensure the vial has warmed to room temperature and vortex or sonicate the solution to ensure the compound is fully redissolved. If the precipitate does not dissolve, the concentration of the solution may be lower than expected, which could impact experimental results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results using the same stock solution. 1. Compound degradation due to improper storage (e.g., extended time at -20°C, multiple freeze-thaw cycles). 2. Inaccurate concentration due to incomplete dissolution or solvent evaporation. 3. Contamination of the stock solution.1. Prepare a fresh stock solution from powder. 2. Aliquot new stock solutions to avoid freeze-thaw cycles. 3. Verify the purity and concentration of the old stock solution using an analytical method like LC-MS (see protocol below).
Precipitate observed in the vial after thawing. 1. The compound has come out of solution during the freezing process. 2. The concentration of the stock solution is too high for the storage temperature.1. Warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. If the precipitate persists, centrifuge the vial and use the supernatant, but note that the actual concentration may be lower than calculated. Consider preparing a new, less concentrated stock solution.
DMSO stock solution has absorbed water. DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can contribute to compound degradation.1. Use anhydrous DMSO for stock preparation. 2. Minimize the time vials are open to the air. 3. Store aliquots in tightly sealed vials. Consider using vials with Teflon-lined screw caps for the best seal.

Data Presentation

General Stability of Compounds in DMSO Stock Solutions

Disclaimer: The following data represents general stability guidelines for a wide range of compounds stored in DMSO. The stability of this compound may vary. For critical long-term experiments, it is strongly recommended to perform a compound-specific stability analysis.

Storage TemperatureDurationExpected StabilityRecommendations
-80°C 6 months - 1 yearGenerally stable for many compounds.Recommended for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles.
-20°C Up to 3 monthsGenerally stable for most compounds.Suitable for short to medium-term storage. Re-evaluation of efficacy is advised if stored for longer than one month.
Room Temperature < 1 yearSignificant degradation is likely. One study showed only 52% of compounds were observable after 1 year.Not recommended. Avoid for anything other than immediate experimental use.
4°C > 2 yearsA study on compounds in a DMSO/water mixture showed 85% were stable for 2 years.Not a standard storage temperature. -20°C or -80°C is preferred.

Experimental Protocols

Protocol: Assessing this compound Stability by LC-MS

This protocol outlines a long-term stability study to evaluate the degradation of this compound in a DMSO stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Amber glass or polypropylene vials with screw caps

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • LC-MS system with a C18 column

2. Stock Solution Preparation:

  • Accurately prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).

  • Dispense equal aliquots of this stock solution into multiple amber vials, ensuring minimal headspace.

  • Tightly cap all vials.

3. Time-Point Storage and Analysis:

  • Time-Zero (T0) Analysis: Immediately after preparation, take one aliquot for immediate analysis. Dilute the sample with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the LC-MS instrument. This analysis establishes the initial purity and concentration.

  • Storage: Store the remaining vials at the desired long-term storage conditions (e.g., -80°C and -20°C), protected from light.

  • Subsequent Time-Points: At scheduled intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Allow the vial to thaw completely and warm to room temperature before opening. Vortex to ensure homogeneity.

  • Prepare and analyze the sample by LC-MS using the same method as the T0 analysis.

4. LC-MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate this compound from potential degradants (e.g., 5% B to 95% B over 5 minutes).

  • Detection: UV detection at a relevant wavelength and Mass Spectrometry (positive ion mode, scanning for the mass of this compound and potential degradation products).

5. Data Analysis:

  • For each time point, calculate the purity of this compound as a percentage of the total peak area in the chromatogram.

  • Compare the purity at each time point to the T0 sample. A significant decrease in the main peak area, accompanied by the appearance of new peaks, indicates degradation.

  • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis & Storage cluster_timepoint 3. Time-Point Evaluation cluster_data 4. Data Interpretation prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO aliquot Aliquot into Multiple Single-Use Vials prep_stock->aliquot t0_analysis T0 Analysis: Analyze one aliquot immediately via LC-MS aliquot->t0_analysis storage Store Remaining Aliquots at -20°C and -80°C t0_analysis->storage tx_analysis At Each Time Point (1, 3, 6, 12 months) storage->tx_analysis thaw_vortex Thaw Aliquot and Vortex tx_analysis->thaw_vortex lcms_run Analyze via LC-MS thaw_vortex->lcms_run data_analysis Calculate % Purity vs. T0 lcms_run->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Workflow for assessing the long-term stability of this compound in DMSO.

signaling_pathway cluster_antagonist Intervention cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Beta-Blocker) receptor Beta-Adrenergic Receptor (β-AR) This compound->receptor ligand Norepinephrine/ Epinephrine ligand->receptor g_protein Gs Protein receptor->g_protein Blocked by This compound ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., increased heart rate) pka->cellular_response Phosphorylates Targets

Mechanism of action for this compound as a beta-adrenergic antagonist.

References

Technical Support Center: Optimizing Tiprenolol Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in Tiprenolol receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a non-selective beta-adrenergic receptor antagonist.[1] Its primary targets are the beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in regulating cardiovascular and respiratory functions.

Q2: Why is optimizing incubation time crucial for this compound receptor binding assays?

Optimizing incubation time is critical to ensure that the binding of this compound to the beta-adrenergic receptors has reached equilibrium. Failure to reach equilibrium can lead to an underestimation of binding affinity (Kd or Ki values).[2][3] Conversely, excessively long incubation times might lead to degradation of the receptor or ligand.

Q3: What is a typical starting point for incubation time and temperature in a this compound binding assay?

A common starting point for beta-blocker receptor binding assays is a 60-minute incubation at 37°C.[4] However, for some beta-adrenergic receptor assays, incubation times of up to 180 minutes at 37°C have been used to ensure equilibrium is reached.[5] It is essential to experimentally determine the optimal time for your specific assay conditions.

Q4: How can I determine the optimal incubation time for my specific experimental setup?

To determine the optimal incubation time, you should perform an association kinetics (time-course) experiment. This involves measuring the specific binding of a fixed concentration of radioligand at various time points until the binding signal reaches a stable plateau, which indicates that equilibrium has been achieved.

Q5: What are some common issues encountered when optimizing incubation time for this compound?

Common problems include failing to reach equilibrium, leading to inaccurate affinity data, and high non-specific binding, which can obscure the specific signal. Ligand and receptor stability over longer incubation periods can also be a concern.

Troubleshooting Guides

Problem 1: Low Specific Binding Signal
Possible Cause Suggested Solution
Incubation time is too short. Perform a time-course experiment to ensure the binding has reached equilibrium.
Receptor concentration is too low. Increase the amount of membrane preparation in the assay. A typical range is 100-500 µg of membrane protein.
Radioligand concentration is not optimal. Use a radioligand concentration at or below the Kd value for competition assays.
Degraded receptor or radioligand. Ensure proper storage and handling of all reagents. Perform quality control checks on your receptor preparation.
Problem 2: High Non-Specific Binding (NSB)
Possible Cause Suggested Solution
Incubation time is too long. While ensuring equilibrium, shorter incubation times can sometimes reduce NSB.
Radioligand is hydrophobic. Hydrophobic ligands tend to have higher NSB. Consider using a lower concentration of radioligand.
Insufficient washing. Increase the number and volume of washes with ice-cold wash buffer during the filtration step.
Binding to filter plates. Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
Problem 3: Poor Reproducibility
Possible Cause Suggested Solution
Inconsistent incubation times. Use a precise timer and a temperature-controlled incubator or water bath for all samples.
Variability in washing steps. Standardize the washing procedure to ensure rapid and consistent removal of unbound radioligand.
Pipetting errors. Calibrate pipettes regularly and use careful pipetting techniques to ensure accurate reagent volumes.
Batch-to-batch reagent variability. Prepare large batches of buffers and other reagents to minimize variability between experiments.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to determine the time required for this compound binding to reach equilibrium.

  • Prepare Reagents:

    • Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • Radioligand: A suitable radiolabeled antagonist for beta-adrenergic receptors (e.g., [³H]-Dihydroalprenolol) at a concentration at or below its Kd.

    • Non-specific Binding (NSB) Control: A high concentration of an unlabeled beta-blocker (e.g., 10 µM Propranolol).

    • Receptor Preparation: Membrane homogenates from cells or tissues expressing beta-adrenergic receptors.

  • Assay Setup:

    • Prepare two sets of tubes: "Total Binding" and "Non-Specific Binding".

    • To "Total Binding" tubes, add binding buffer.

    • To "NSB" tubes, add the unlabeled beta-blocker.

    • Add the radioligand to all tubes.

    • Initiate the reaction by adding the receptor preparation to all tubes.

  • Incubation and Sampling:

    • Incubate the tubes at the desired temperature (e.g., 37°C).

    • At various time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction for a subset of "Total Binding" and "NSB" tubes by rapid filtration.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter.

    • Wash the filters quickly with a defined volume of ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding versus time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.

Protocol 2: Competitive Receptor Binding Assay with this compound

This protocol is for determining the binding affinity (Ki) of this compound.

  • Prepare Reagents:

    • As described in Protocol 1.

    • This compound: Prepare a range of concentrations.

  • Assay Setup:

    • Prepare three sets of tubes: "Total Binding", "Non-Specific Binding", and "Competition".

    • Add binding buffer to "Total Binding" and "Competition" tubes.

    • Add the high concentration of unlabeled beta-blocker to "NSB" tubes.

    • Add varying concentrations of this compound to the "Competition" tubes.

    • Add the radioligand to all tubes at a concentration at or below its Kd.

  • Incubation:

    • Initiate the binding by adding the receptor preparation to all tubes.

    • Incubate for the predetermined optimal incubation time at the optimal temperature.

  • Filtration, Washing, and Quantification:

    • As described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Example Time-Course Experiment Data for a Beta-Blocker

Incubation Time (minutes)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
515002501250
1535003003200
3055003505150
6070004006600
9078004207380
12081004507650
18081504607690

Note: This is example data and should be experimentally determined.

Table 2: Key Parameters for Beta-Adrenergic Receptor Binding Assays

ParameterTypical Value/ConditionRationale
Incubation Temperature 25°C - 37°CHigher temperatures can shorten the time to reach equilibrium but may affect receptor stability.
Radioligand Concentration ≤ KdFor competition assays, this ensures that the unlabeled ligand can effectively compete for binding sites.
Membrane Protein 100 - 500 µ g/well Should be optimized to ensure a detectable signal without depleting the radioligand.
Wash Buffer Ice-coldMinimizes dissociation of the bound radioligand during the washing steps.

Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->Beta-Adrenergic Receptor Blocks Norepinephrine (Agonist) Norepinephrine (Agonist) Norepinephrine (Agonist)->Beta-Adrenergic Receptor Activates ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

G Receptor Binding Assay Workflow cluster_setup Assay Setup Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Quantification Quantification Filtration & Washing->Quantification Data Analysis Data Analysis Quantification->Data Analysis Total Binding Tubes Total Binding Tubes NSB Tubes NSB Tubes Competition Tubes Competition Tubes

Caption: General workflow for a receptor binding assay.

G Troubleshooting Incubation Time Start Start Perform Time-Course Experiment Perform Time-Course Experiment Start->Perform Time-Course Experiment Does Specific Binding Reach a Plateau? Does Specific Binding Reach a Plateau? Perform Time-Course Experiment->Does Specific Binding Reach a Plateau? Increase Incubation Time Increase Incubation Time Does Specific Binding Reach a Plateau?->Increase Incubation Time No Optimal Incubation Time Determined Optimal Incubation Time Determined Does Specific Binding Reach a Plateau?->Optimal Incubation Time Determined Yes Increase Incubation Time->Perform Time-Course Experiment Check for Ligand/Receptor Degradation Check for Ligand/Receptor Degradation Optimal Incubation Time Determined->Check for Ligand/Receptor Degradation If plateau is not stable

Caption: Flowchart for optimizing incubation time.

References

Technical Support Center: Tiprenolol Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tiprenolol in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in an experimental solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the behavior of other beta-blockers with similar aryloxypropanolamine structures, the primary degradation pathways are likely to be:

  • Oxidation: The ether linkage and secondary alcohol in the propanolamine side chain are susceptible to oxidative cleavage, potentially initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of various degradation products.

  • Hydrolysis: The ether bond in the this compound molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is often dependent on pH and temperature.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions.[2] Compounds with aromatic rings, like this compound, can be particularly sensitive to photodegradation.

Q2: What are the initial signs that my this compound solution may be degrading?

A2: Visual inspection and analytical characterization can reveal signs of degradation:

  • Physical Changes: Look for a change in color (e.g., yellowing), the appearance of cloudiness, or the formation of precipitates in your solution.

  • Chromatographic Changes: When analyzing your solution by High-Performance Liquid Chromatography (HPLC), you may observe the appearance of new peaks, a decrease in the peak area of the parent this compound compound, or a change in the retention time of the main peak.

Q3: How should I prepare and store my stock solutions of this compound to minimize degradation?

A3: Proper preparation and storage are critical for maintaining the stability of your this compound solutions.

Preparation:

  • Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.

  • Prepare solutions fresh whenever possible.

  • If a buffer is used, ensure its pH is within a stable range for this compound, which for many beta-blockers is typically in the slightly acidic to neutral range.

Storage:

  • Store solutions in amber glass vials to protect them from light.[2]

  • For short-term storage, refrigeration at 2-8°C is generally recommended. For long-term storage, freezing at -20°C or below may be necessary, but it is crucial to first confirm that this compound is stable to freeze-thaw cycles.

  • Always purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my HPLC chromatogram after a short period. Photodegradation from ambient lab lighting.Prepare and handle the solution under low-light conditions and store it in light-protecting amber vials.
The concentration of my this compound standard solution is decreasing over time. Oxidative degradation from dissolved oxygen in the solvent.De-gas your solvents before use by sparging with an inert gas (e.g., nitrogen or helium) or by sonication. Store the prepared solution under an inert atmosphere.
I observe a precipitate forming in my buffered this compound solution. pH of the buffer is causing this compound to precipitate or degrade into insoluble products.Check the pH of your buffer and adjust if necessary. Perform a solubility study of this compound in your chosen buffer system at the desired concentration.
My experimental results are inconsistent, especially between freshly prepared and older solutions. Degradation of the this compound stock solution.Always prepare fresh this compound solutions for critical experiments. If using an older stock, run a quality control check (e.g., HPLC) to confirm its concentration and purity before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with measures to minimize degradation.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (or other appropriate solvent)

  • Amber glass volumetric flask

  • Inert gas (nitrogen or argon)

  • Syringe and syringe filter (0.22 µm)

Procedure:

  • Accurately weigh the required amount of this compound reference standard.

  • Transfer the weighed this compound to an amber glass volumetric flask.

  • De-gas the HPLC-grade methanol by sparging with nitrogen gas for 15-20 minutes.

  • Add a portion of the de-gassed methanol to the volumetric flask to dissolve the this compound. Sonicate briefly if necessary to ensure complete dissolution.

  • Bring the solution to the final volume with the de-gassed methanol.

  • Purge the headspace of the volumetric flask with nitrogen gas before sealing.

  • For immediate use, filter the required amount of solution through a 0.22 µm syringe filter.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for longer-term storage (after confirming freeze-thaw stability).

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block or oven

  • HPLC system with a suitable column and detector

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the this compound solution with an equal volume of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose an aliquot of the this compound solution in a quartz cuvette to UV radiation (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat an aliquot of the this compound solution at 80°C for 48 hours.

  • Control: Keep an aliquot of the this compound solution at room temperature, protected from light.

  • Analyze all samples by HPLC to identify and quantify any degradation products.

Visualizations

Tiprenolol_Degradation_Pathways This compound This compound (Stable) Oxidation Oxidative Degradation Products This compound->Oxidation O₂, Metal Ions, Light Hydrolysis Hydrolytic Degradation Products This compound->Hydrolysis H⁺ / OH⁻, Heat Photodegradation Photolytic Degradation Products This compound->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Is the this compound solution fresh? start->check_solution prepare_fresh Prepare a fresh solution following Protocol 1 check_solution->prepare_fresh No analyze_old Analyze old solution by HPLC check_solution->analyze_old Yes prepare_fresh->start Re-run experiment degradation_present Degradation products detected? analyze_old->degradation_present investigate_storage Review storage conditions: - Light protection? - Inert atmosphere? - Correct temperature? degradation_present->investigate_storage Yes end_stable Solution is stable. Investigate other experimental variables. degradation_present->end_stable No end_unstable Implement improved storage procedures. investigate_storage->end_unstable

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting inconsistent results in Tiprenolol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiprenolol. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Troubleshooting Guides

In Vitro Cell-Based Assays

Question: We are observing inconsistent inhibitory effects of this compound on our cell line. What are the potential causes and solutions?

Answer: Inconsistent results in cell-based assays with this compound, a beta-adrenergic receptor antagonist, can stem from several factors. Consider the following troubleshooting steps:

  • Cell Line Viability and Passage Number:

    • Issue: Changes in cell health, receptor expression levels, or signaling pathways can occur with increasing passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cell viability using methods like Trypan Blue exclusion.

  • Receptor Expression Levels:

    • Issue: The expression of beta-adrenergic receptors can vary between cell lines and even within the same cell line under different culture conditions.

    • Solution: Verify the expression of beta-adrenergic receptors (β1 and β2) in your cell line using techniques like qPCR, Western blot, or flow cytometry.

  • Compound Stability and Handling:

    • Issue: Improper storage or handling of this compound can lead to degradation and reduced potency.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.

  • Assay Conditions:

    • Issue: Variations in incubation time, temperature, and serum concentration in the media can all impact the outcome.

    • Solution: Standardize all assay parameters. Optimize incubation time and ensure a consistent temperature. Be aware that components in serum can sometimes interfere with compound activity.

A summary of potential causes for inconsistent results and their corresponding solutions is provided in the table below.

Potential CauseRecommended Solution
High cell passage numberUse cells within a defined, low passage range.
Low or variable beta-adrenergic receptor expressionConfirm receptor expression via qPCR or Western blot.
This compound degradationPrepare fresh stock solutions and store properly.
Inconsistent assay conditionsStandardize incubation times, temperature, and media components.

Question: Our dose-response curves for this compound are not reproducible. How can we improve their consistency?

Answer: Reproducibility issues in dose-response experiments often point to methodological variability. To improve consistency:

  • Precise Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and low-retention tips.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable responses. Optimize and strictly control the cell seeding density.

  • Edge Effects: Evaporation and temperature gradients on the outer wells of a microplate can cause "edge effects." Avoid using the outermost wells for critical data points or implement proper plate sealing and incubation techniques.

  • Data Normalization: Normalize your data to a positive and negative control within each plate to account for inter-plate variability.

Below is a workflow diagram to illustrate a standardized experimental process for generating reproducible dose-response curves.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Thaw and Culture Cells D Seed Cells in Microplate A->D B Prepare Fresh this compound Stock C Perform Serial Dilutions B->C E Add this compound Dilutions C->E D->E F Incubate for Standardized Time E->F G Read Plate (e.g., Absorbance, Fluorescence) F->G H Normalize Data to Controls G->H I Generate Dose-Response Curve H->I

Fig. 1: Standardized workflow for dose-response experiments.
In Vivo Experiments

Question: We are observing high variability in the in vivo efficacy of this compound in our animal models. What factors should we consider?

Answer: In vivo studies introduce a higher level of complexity. Variability in this compound's efficacy can be attributed to:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even between individuals.

    • Solution: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and timing for your specific animal model.

  • Animal Health and Stress: The physiological state of the animals, including stress levels, can significantly impact cardiovascular parameters and drug response.

    • Solution: Ensure proper acclimatization of animals before the experiment. Maintain a consistent and low-stress environment.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intravenous injection) can affect bioavailability.

    • Solution: Use a consistent and appropriate route of administration for all animals in the study.

The logical relationship between these factors and the observed efficacy is depicted in the diagram below.

G A Dosing Regimen E Pharmacokinetics (ADME) A->E B Route of Administration B->E C Animal Model (Species, Strain) C->E F Physiological State C->F D Animal Health & Stress D->F G In Vivo Efficacy E->G F->G

Fig. 2: Factors influencing in vivo efficacy of this compound.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a beta-adrenergic receptor antagonist, meaning it blocks the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] This action inhibits the downstream signaling pathways normally activated by these receptors.

Question: Which signaling pathway does this compound inhibit?

Answer: this compound primarily inhibits the G-protein coupled receptor (GPCR) signaling pathway associated with beta-adrenergic receptors. Upon activation by an agonist, these receptors stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By blocking the receptor, this compound prevents this cascade.

The canonical beta-adrenergic signaling pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Beta-Adrenergic Receptor GProtein G-Protein Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response This compound This compound This compound->Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates

Fig. 3: this compound's inhibition of the beta-adrenergic signaling pathway.

Question: Are there any known off-target effects of this compound?

Answer: While this compound is primarily a beta-blocker, like many pharmacological agents, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between beta-receptor-mediated effects and potential off-target activities.

Question: What are some key considerations when designing experiments with this compound?

Answer:

  • Controls: Always include a vehicle control (the solvent used to dissolve this compound) and, if possible, a positive control (a known beta-agonist like isoproterenol).

  • Dose Range: Select a dose range that is relevant to the known potency of this compound and the expected receptor density in your system.

  • Selectivity: Be aware that this compound is a non-selective beta-blocker, meaning it will antagonize both β1 and β2 receptors. If your experimental system expresses both, the observed effect will be a composite of blocking both receptor subtypes.

For further reading on the effects of this compound in experimental settings, a study by Allen and Shanks (1974) provides data on its impact on ventricular tachyarrhythmias in comparison to other beta-blockers like propranolol.[2]

References

Long-term storage conditions for Tiprenolol at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and use of Tipranavir in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Tipranavir?

For laboratory use, purified Tipranavir in its crystalline (lyophilized) form can be stored at -20°C[1]. However, it is crucial to note that commercial formulations of Tipranavir have different storage requirements. Unopened Tipranavir capsules should be refrigerated at 2°C to 8°C (36°F to 46°F)[2][3]. The oral solution should be stored at room temperature (25°C or 77°F) and should not be frozen[2].

Q2: Can I store Tipranavir solutions at -20°C for long-term use?

While storage of the crystalline form at -20°C is documented, the long-term stability of Tipranavir in various solvents at -20°C is not extensively published. For enzymatic assays, Tipranavir has been dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions[1]. It is common practice to store aliquots of such stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. However, researchers should perform stability studies for their specific solvent and concentration to ensure the integrity of the compound over time.

Q3: What are the known degradation pathways for Tipranavir?

The primary degradation pathway for Tipranavir is oxidation. Degradation can also be influenced by factors such as light, temperature, and pH. When preparing and storing solutions, it is advisable to use amber vials and protect them from light to minimize photodegradation.

Q4: Is Tipranavir soluble in aqueous solutions?

Tipranavir is a lipophilic compound with limited aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be further diluted in an aqueous buffer. The final concentration of the organic solvent in the experimental medium should be kept low (e.g., <1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of Tipranavir in aqueous buffer - The final concentration of Tipranavir exceeds its solubility limit in the aqueous buffer. - The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. - The pH of the buffer is not optimal for Tipranavir solubility.- Decrease the final concentration of Tipranavir. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Ensure the stock solution is fully dissolved before diluting.
Inconsistent experimental results - Degradation of Tipranavir stock solution due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the stock solution.- Prepare fresh stock solutions from crystalline powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).
Unexpected cellular toxicity - The concentration of the organic solvent (e.g., DMSO) is too high. - Tipranavir-induced hepatotoxicity, which has been observed in clinical settings.- Ensure the final concentration of the organic solvent is below the tolerance level for your cell line (typically <1%). - Perform a dose-response curve to determine the cytotoxic concentration of Tipranavir in your experimental system.

Experimental Protocols

Preparation of Tipranavir Stock Solution for In Vitro Assays

This protocol is based on methods described for preparing Tipranavir for enzymatic assays.

Materials:

  • Tipranavir (crystalline powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of Tipranavir powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of Tipranavir powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the weighed Tipranavir in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 15 mM).

  • Vortex the solution until the Tipranavir is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

Tipranavir is a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins. By binding to the active site of the HIV-1 protease, Tipranavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles. This inhibition of viral maturation prevents the virus from replicating and spreading.

HIV_Protease_Inhibition HIV_RNA HIV RNA Viral_Polyproteins Viral Gag-Pol Polyproteins HIV_RNA->Viral_Polyproteins Translation Inhibition Viral_Polyproteins->Inhibition HIV_Protease HIV Protease HIV_Protease->Inhibition Mature_Viral_Proteins Mature Viral Proteins Virion_Assembly Virion Assembly & Maturation Mature_Viral_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Tipranavir Tipranavir Tipranavir->Inhibition Binds to active site Inhibition->Mature_Viral_Proteins Cleavage Non_Infectious_Virion Non-Infectious Virion Inhibition->Non_Infectious_Virion

Caption: Mechanism of action of Tipranavir as an HIV protease inhibitor.

Experimental Workflow

The following diagram illustrates a general workflow for screening the efficacy of Tipranavir in an in vitro cell-based assay.

Experimental_Workflow Start Start Prepare_Tipranavir Prepare Tipranavir Stock Solution (in DMSO) Start->Prepare_Tipranavir Cell_Culture Culture Host Cells (e.g., T-cells) Start->Cell_Culture Treatment Treat Infected Cells with Tipranavir Dilutions Prepare_Tipranavir->Treatment Infection Infect Cells with HIV Cell_Culture->Infection Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Analysis Analyze Viral Replication (e.g., p24 ELISA) Incubation->Analysis Data_Analysis Data Analysis (IC50 determination) Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-HIV activity assessment of Tipranavir.

References

Impact of serum on Tiprenolol activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tiprenolol in cell culture experiments. The focus is on understanding and mitigating the impact of serum on this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] Its primary mechanism of action is the competitive inhibition of β-adrenergic receptors. By blocking these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. This inhibition modulates downstream signaling pathways, typically involving G-protein-coupled receptors and the regulation of intracellular cyclic AMP (cAMP) levels.[3]

Q2: How does serum in cell culture media affect the activity of this compound?

Serum contains a complex mixture of proteins, with albumin and alpha-1-acid glycoprotein being two major components that can bind to drugs.[4] Beta-blockers as a class of drugs are known to exhibit variable binding to these serum proteins.[3] This binding is a critical consideration as, generally, only the unbound or "free" fraction of a drug is biologically active and able to interact with its target receptors on the cells.

Q3: Should I conduct my this compound experiments in the presence or absence of serum?

The decision to include serum in your experiments depends on the specific research question.

  • Serum-Free Conditions: Use serum-free media when you want to determine the intrinsic activity of this compound at the cellular level without the confounding variable of serum protein binding. This approach provides a more direct measure of the drug's potency on its target.

  • Serum-Containing Conditions: If you aim to model a more physiological environment or if your cells require serum for viability and proliferation during the experimental timeframe, then including serum is necessary. In this case, it is crucial to be aware of the potential for serum protein binding and to consider its impact on the effective concentration of this compound.

For comprehensive studies, it is often recommended to perform experiments under both serum-free and serum-containing conditions to fully characterize the drug's behavior.

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 value for this compound

If you observe that the concentration of this compound required to achieve the desired biological effect is much higher than anticipated from the literature or preliminary studies, consider the following:

Potential Cause Troubleshooting Step
Serum Protein Binding If using serum-containing media, the high IC50 could be due to this compound binding to serum proteins, reducing its free and active concentration. Solution: Repeat the experiment in serum-free or low-serum (e.g., 1-2%) media. If the IC50 value decreases, this strongly suggests serum protein binding is a contributing factor.
Cell Health and Viability Poor cell health can lead to inconsistent responses to drug treatment.
Reagent Quality The this compound stock solution may have degraded or been improperly stored.
Experimental Protocol Incorrect incubation times, cell densities, or assay procedures can affect the results.
Issue 2: Inconsistent or non-reproducible results between experiments

Variability in your results with this compound can be frustrating. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Batch-to-Batch Variation in Serum Fetal Bovine Serum (FBS) can vary significantly between lots, including in its protein composition. This can alter the extent of this compound binding. Solution: If possible, use a single, large batch of FBS for a series of related experiments. When a new batch must be used, it is advisable to re-validate key findings.
Inconsistent Cell Passages Cells at very high or low passage numbers can exhibit altered phenotypes and drug sensitivities.
Inconsistent Seeding Density The number of cells at the start of the experiment can influence the outcome of proliferation and viability assays.
Human Error Minor variations in pipetting, timing, or reagent preparation can introduce variability.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on this compound IC50 using a Cell Viability Assay

This protocol outlines a method to quantify the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound using a common metabolic viability assay like those measuring ATP levels (e.g., CellTiter-Glo®).

Materials:

  • Cell line of interest

  • Complete growth medium (with serum)

  • Serum-free medium

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to adhere overnight.

  • Media Exchange: The next day, carefully aspirate the complete growth medium. Wash the cells gently with phosphate-buffered saline (PBS).

  • Treatment Preparation: Prepare two sets of this compound serial dilutions, one in serum-free medium and one in your standard serum-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) for both media conditions.

  • Cell Treatment: Add the prepared this compound dilutions and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a short period, and then measuring the signal (e.g., luminescence for an ATP-based assay).

  • Data Analysis:

    • Normalize the data to the vehicle control for each media condition (set as 100% viability).

    • Plot the normalized viability versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for both the serum-free and serum-containing conditions.

Data Presentation:

The results can be summarized in a table for clear comparison:

ConditionIC50 of this compound (µM)
Serum-FreeCalculated Value
Serum-Containing (e.g., 10% FBS)Calculated Value

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the theoretical signaling pathway of this compound and a troubleshooting workflow for experiments.

Tiprenolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic_Receptor Activates This compound This compound This compound->Beta-Adrenergic_Receptor Inhibits G_Protein G-Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound's inhibitory effect on the beta-adrenergic signaling pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Protocol Review Experimental Protocol and Reagent Preparation Start->Check_Protocol Human_Error Potential Human Error or Protocol Deviation? Check_Protocol->Human_Error Repeat_Experiment Repeat Experiment with Careful Adherence to Protocol Human_Error->Repeat_Experiment Yes Problem_Persists Problem Persists? Human_Error->Problem_Persists No Repeat_Experiment->Problem_Persists Isolate_Variables Systematically Isolate Variables Problem_Persists->Isolate_Variables Yes End Problem Resolved Problem_Persists->End No Serum_Effect Is Serum a Potential Factor? Isolate_Variables->Serum_Effect Reagent_Quality Check Reagent Quality (e.g., this compound, Cell Stocks) Isolate_Variables->Reagent_Quality Test_Serum_Free Conduct Experiment in Serum-Free vs. Serum-Containing Media Serum_Effect->Test_Serum_Free Yes Serum_Effect->Reagent_Quality No Consult_Expert Consult with a Colleague or Technical Support Test_Serum_Free->Consult_Expert Reagent_Quality->Consult_Expert Consult_Expert->End

Caption: A logical workflow for troubleshooting this compound cell culture experiments.

References

Validation & Comparative

A Comparative Guide to the Cardiac Electrophysiology of Tiprenolol and Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac electrophysiological properties of two beta-adrenergic receptor antagonists: tiprenolol and propranolol. The information is compiled from preclinical and clinical studies to assist researchers in understanding their relative effects on the heart's electrical activity.

Mechanism of Action

Both this compound and propranolol are non-selective beta-adrenergic receptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines (epinephrine and norepinephrine) at β1 and β2-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. Propranolol is also known to exhibit membrane-stabilizing activity (a local anesthetic effect) at higher concentrations, which can contribute to its antiarrhythmic properties by affecting cardiac sodium channels.[1][2][3]

Comparative Electrophysiological Data

Direct quantitative comparisons of the electrophysiological effects of this compound and propranolol are limited in publicly available literature. The following table summarizes available data, highlighting the known effects of each drug. Propranolol, being a more extensively studied compound, has more comprehensive data available.

Electrophysiological ParameterThis compoundPropranolol
Sinoatrial (SA) Node
Spontaneous Firing RateDepression of sinus node function noted at higher doses (4-8 mg/kg in dogs).[4]Decreases the slope of phase 4 depolarization, leading to a slowing of the spontaneous firing rate.[4]
Atrioventricular (AV) Node
Conduction VelocityDepression of atrioventricular nodal function observed at higher doses (4-8 mg/kg in dogs).Slows conduction velocity.
Refractory PeriodNo specific data available.Prolongs the effective refractory period.
His-Purkinje System & Ventricular Muscle
Conduction VelocityDepression of intraventricular conduction at higher doses (4-8 mg/kg in dogs).At therapeutic concentrations, minimal effect on His-Purkinje conduction velocity. At higher concentrations, it can decrease conduction velocity.
Action Potential Duration (APD)No specific data available.High concentrations can shorten the action potential duration.
Effective Refractory Period (ERP)In patients with Wolff-Parkinson-White syndrome, this compound was studied for its effects on conduction pathways.High concentrations can shorten the effective refractory period. However, another study in humans showed a slight increase in the absolute refractory period.
Antiarrhythmic Efficacy
Adrenaline-induced ArrhythmiasAbolished by low doses (0.01-0.02 mg/kg) in dogs.Abolished by low doses (0.05 mg/kg) in dogs.
Ouabain-induced TachycardiaLarger doses (2.0-4.0 mg/kg) restored sinus rhythm in most dogs.Larger doses (2.0-4.0 mg/kg) restored sinus rhythm in all dogs studied.
Post-ligation TachycardiaReduced ventricular rate at doses of 4.0-8.0 mg/kg in dogs.Reduced ventricular rate at a dose of 4.0 mg/kg in dogs.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

Beta-Adrenergic Receptor Signaling Pathway in Cardiomyocytes cluster_cell Cardiomyocyte cluster_channels Ion Channels beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activation l_type_ca L-type Ca2+ Channel pka->l_type_ca Phosphorylation (Activation) k_channel K+ Channel pka->k_channel Phosphorylation (Modulation) catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Binds to beta_blockers This compound / Propranolol beta_blockers->beta_receptor Blocks

Beta-adrenergic signaling pathway in cardiomyocytes.

General Workflow for a Clinical Electrophysiology Study start Patient Preparation (Fasting, Sedation) catheter_insertion Catheter Insertion (Femoral/Jugular/Subclavian Vein) start->catheter_insertion positioning Catheter Positioning in Heart (RA, RV, His Bundle, CS) using Fluoroscopy catheter_insertion->positioning baseline_recording Baseline Intracardiac ECG Recordings positioning->baseline_recording pacing_protocols Programmed Electrical Stimulation (Pacing Protocols) baseline_recording->pacing_protocols data_acquisition Data Acquisition (Conduction Intervals, Refractory Periods) pacing_protocols->data_acquisition drug_infusion Intravenous Drug Infusion (this compound or Propranolol) data_acquisition->drug_infusion post_drug_recording Repeat Electrophysiological Measurements drug_infusion->post_drug_recording arrhythmia_induction Attempted Arrhythmia Induction post_drug_recording->arrhythmia_induction analysis Data Analysis and Interpretation arrhythmia_induction->analysis end Catheter Removal and Patient Recovery analysis->end

References

A Comparative Analysis of Tiprenolol and Metoprolol in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-adrenergic receptor antagonists tiprenolol and metoprolol, focusing on their pharmacological effects in animal models relevant to the study of hypertension. Due to the limited availability of direct comparative studies of this compound and metoprolol in established hypertension models, this guide synthesizes available preclinical data for both compounds to offer a comparative perspective for researchers.

Executive Summary

Metoprolol is a well-characterized cardioselective (β1-selective) beta-blocker with established antihypertensive efficacy in various animal models of hypertension, including the Spontaneously Hypertensive Rat (SHR). In contrast, data on this compound is sparse. Available studies suggest that this compound is a non-selective beta-blocker without intrinsic sympathomimetic activity (ISA). Its effects on arterial pressure have been documented in canine arrhythmia models, where it demonstrated hypotensive effects comparable to propranolol. This guide will delve into the available data, experimental methodologies, and inferred pharmacological properties of both agents to facilitate informed decisions in preclinical research.

Pharmacological Profile Comparison

FeatureThis compound (Inferred)Metoprolol
Beta-1 Selectivity Non-selectiveCardioselective (β1-selective)
Intrinsic Sympathomimetic Activity (ISA) AbsentAbsent
Antihypertensive Efficacy in Animal Models Hypotensive effects observed in canine arrhythmia models. Quantitative data in standard hypertension models is lacking.Demonstrated reduction in blood pressure in Spontaneously Hypertensive Rats (SHR) and other models.[1][2]
Effects on Heart Rate Dose-dependent reduction in heart rate observed in dogs.Reduces heart rate in Spontaneously Hypertensive Rats (SHR).[1]

Quantitative Data from Animal Studies

Due to the absence of direct comparative studies in identical hypertension models, the following tables summarize data from separate preclinical investigations.

Table 1: Effects of this compound on Mean Arterial Pressure in Anesthetized Dogs with Ouabain-Induced Ventricular Tachycardia

Dose of this compound (mg/kg)Change in Mean Arterial Pressure (mmHg)
0.5 - 8.0Reduction observed

Data extracted from Allen & Shanks, 1974.[3] The study did not provide specific mean values for blood pressure reduction at each dose but noted a hypotensive effect within this range.

Table 2: Effects of Metoprolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

TreatmentChange in Blood PressureChange in Heart RateAnimal Model
Metoprolol (6 mg/g in diet for 4 weeks)Prevented the usual increase in blood pressureReducedSpontaneously Hypertensive Rat (SHR)[1]
Metoprolol (oral and intravenous administration)Lowered arterial blood pressure within 4 daysNot specifiedSpontaneously Hypertensive Rat (SHR)
Metoprolol infusion (4 µmol/kg/h)Sustained decrease in Mean Arterial PressureReducedConscious Spontaneously Hypertensive Rats (SHR)

Experimental Protocols

Induction of Hypertension in Animal Models

A commonly used model for preclinical hypertension research is the Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat .

Protocol for DOCA-Salt Induced Hypertension in Rats:

  • Animal Model: Male Wistar rats (125-175g) are typically used.

  • Uninephrectomy: The rats undergo a surgical procedure to remove the left kidney under anesthesia (e.g., Ketamine and Xylazine). This enhances the hypertensive effect of DOCA-salt administration.

  • DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, often as a subcutaneous injection (e.g., 40 mg/kg twice weekly) or via a slow-release pellet implantation.

  • Salt Loading: The rats' drinking water is replaced with a 1% NaCl solution.

  • Duration: This regimen is typically continued for 4-6 weeks to establish sustained hypertension.

Measurement of Blood Pressure in Conscious Rats

To avoid the confounding effects of anesthesia, blood pressure in conscious rats is preferred. Two common methods are:

  • Tail-Cuff Method: This non-invasive technique involves placing a cuff on the rat's tail to occlude blood flow and then detecting the pressure at which flow returns upon deflation. This method is suitable for repeated measurements.

  • Radiotelemetry: This is considered the gold standard and involves the surgical implantation of a small transmitter that continuously measures and transmits blood pressure and heart rate data from freely moving animals.

Signaling Pathways and Mechanisms of Action

Beta-blockers exert their antihypertensive effects primarily by antagonizing the effects of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors.

Diagram of Beta-Adrenergic Receptor Signaling Pathway:

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte cluster_drugs Pharmacological Intervention Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Catecholamines Norepinephrine/ Epinephrine Catecholamines->Beta_Receptor agonism Beta_Blocker This compound or Metoprolol Beta_Blocker->Beta_Receptor antagonism

Caption: Beta-adrenergic receptor signaling pathway and the site of action for beta-blockers.

Metoprolol is a cardioselective beta-blocker, meaning it has a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in the bronchi and peripheral blood vessels. This selectivity can be advantageous in minimizing side effects such as bronchoconstriction.

This compound , based on its comparison with the non-selective beta-blocker propranolol in the study by Allen & Shanks (1974), is inferred to be a non-selective beta-blocker, acting on both β1 and β2 receptors. The absence of intrinsic sympathomimetic activity (ISA) in this compound is also inferred from this study, as its effects were comparable to propranolol, which lacks ISA, and different from practolol, which possesses ISA.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of a test compound in an animal model of hypertension.

Diagram of Antihypertensive Drug Evaluation Workflow:

Antihypertensive_Workflow Model_Induction Induce Hypertension in Rats (e.g., DOCA-Salt Model) Baseline_BP Measure Baseline Blood Pressure (e.g., Tail-Cuff or Telemetry) Model_Induction->Baseline_BP Grouping Randomize Animals into Treatment Groups Baseline_BP->Grouping Drug_Admin Administer Test Compounds (this compound, Metoprolol, Vehicle) Grouping->Drug_Admin BP_Monitoring Monitor Blood Pressure and Heart Rate Over Treatment Period Drug_Admin->BP_Monitoring Data_Analysis Analyze and Compare Data Between Groups BP_Monitoring->Data_Analysis

Caption: A generalized experimental workflow for preclinical evaluation of antihypertensive agents.

Conclusion

Metoprolol is a well-established cardioselective beta-blocker with proven antihypertensive effects in animal models. The available preclinical data for this compound is limited, but suggests it is a non-selective beta-blocker without intrinsic sympathomimetic activity that can elicit a hypotensive response.

For researchers investigating novel antihypertensive agents, metoprolol serves as a reliable positive control, particularly when exploring cardioselective mechanisms. While direct evidence is lacking, the profile of this compound suggests it may be more comparable to non-selective agents like propranolol. Further studies are warranted to fully characterize the antihypertensive profile of this compound in validated animal models of hypertension and to elucidate its precise receptor selectivity and hemodynamic effects. This would enable a more direct and conclusive comparison with established beta-blockers like metoprolol.

References

Comparative Analysis of Atenolol and Tiprenolol in Cardiac Hypertrophy Models: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of atenolol and the less-studied beta-blocker, Tiprenolol, in the context of cardiac hypertrophy. While extensive data exists for atenolol, research on this compound in this specific application is notably limited. This guide presents the available evidence for both, highlighting the current state of knowledge and identifying areas for future investigation.

Introduction to Cardiac Hypertrophy and Beta-Blocker Intervention

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in cardiac structure and function. While initially compensatory, prolonged hypertrophy can lead to heart failure. Beta-adrenergic receptor blockers (β-blockers) are a cornerstone of therapy for many cardiovascular diseases and have been investigated for their potential to mitigate or reverse pathological cardiac hypertrophy. They primarily work by blocking the effects of catecholamines on the heart, leading to reduced heart rate, blood pressure, and cardiac contractility.

Atenolol is a selective β1-adrenergic receptor antagonist, meaning it primarily targets the β1 receptors found in heart tissue. This selectivity is thought to reduce the incidence of certain side effects associated with non-selective beta-blockers. This compound is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors.

Atenolol in Cardiac Hypertrophy Models: A Data-Driven Overview

Atenolol has been extensively studied in various in vivo and clinical models of cardiac hypertrophy. Research indicates that atenolol can lead to the regression of left ventricular hypertrophy and improve cardiac function.[1] One of the key mechanisms underlying atenolol's beneficial effects is the repression of the transcription factor Myocyte Enhancer Factor 2 (MEF2), which is implicated in the hypertrophic gene program.[2]

Quantitative Data Summary

The following table summarizes key quantitative findings from a study investigating the effects of atenolol in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).

ParameterSham + VehicleTAC + VehicleTAC + AtenololReference
Echocardiography [3]
Ejection Fraction (%)75.2 ± 2.145.3 ± 3.562.1 ± 4.2[3]
Fractional Shortening (%)42.1 ± 1.822.1 ± 2.132.5 ± 2.8[3]
LV Mass (mg)85.6 ± 4.2145.2 ± 8.1110.3 ± 6.5
Histology
Cardiomyocyte Size (µm²)250.1 ± 15.3480.2 ± 25.1310.5 ± 18.9
Fibrosis (%)1.2 ± 0.38.5 ± 1.13.1 ± 0.6
Experimental Protocol: Transverse Aortic Constriction (TAC) Model in Mice

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in rodents, mimicking the effects of conditions like aortic stenosis and hypertension in humans.

Objective: To induce left ventricular hypertrophy to study the effects of drug interventions.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 7-0 silk)

  • A blunted 27-gauge needle

  • Ventilator

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position. Intubate the mouse and provide mechanical ventilation.

  • Surgical Incision: Make a small horizontal incision in the upper sternum to expose the aortic arch.

  • Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left common carotid arteries. Pass a 7-0 silk suture underneath the aorta. Place a blunted 27-gauge needle parallel to the aorta.

  • Ligation: Tightly tie the suture around both the aorta and the needle.

  • Needle Removal: Promptly remove the needle to create a defined constriction of the aorta.

  • Closure: Close the chest and skin incisions.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Sham-operated animals undergo the same procedure without the aortic ligation.

Signaling Pathway of Atenolol in Cardiac Hypertrophy

Atenolol's mechanism in mitigating cardiac hypertrophy involves the modulation of several signaling pathways. A key pathway involves the inhibition of β1-adrenergic receptor signaling, which in turn affects downstream effectors like MEF2.

Atenolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (e.g., Norepinephrine) Beta1AR β1-Adrenergic Receptor Catecholamines->Beta1AR Activates AC Adenylyl Cyclase Beta1AR->AC Activates Atenolol Atenolol Atenolol->Beta1AR Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MEF2 MEF2 (Myocyte Enhancer Factor 2) PKA->MEF2 Phosphorylates & Activates Hypertrophic_Genes Hypertrophic Gene Expression MEF2->Hypertrophic_Genes Promotes Transcription Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Hypertrophy

Atenolol's inhibitory effect on the β1-adrenergic signaling pathway.

This compound: An Unexplored Avenue in Cardiac Hypertrophy

In stark contrast to atenolol, the available scientific literature lacks specific studies on the effects of this compound in cardiac hypertrophy models. Early research on this compound, a non-selective beta-blocker, primarily focused on its antiarrhythmic properties. Studies from the 1970s investigated its efficacy in treating ventricular tachyarrhythmias.

Due to the absence of experimental data, a direct quantitative comparison with atenolol on parameters like cardiomyocyte size, fibrosis, or ejection fraction in hypertrophy models is not possible at this time. Furthermore, the specific signaling pathways modulated by this compound in the context of cardiac hypertrophy remain uninvestigated.

Experimental Workflow: General Approach for Evaluating a Novel Compound in Cardiac Hypertrophy

Should researchers wish to investigate the potential effects of this compound or other novel compounds on cardiac hypertrophy, a general experimental workflow can be followed.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Model Induce Cardiac Hypertrophy (e.g., TAC surgery) Sham Sham Control Model->Sham Vehicle Hypertrophy + Vehicle Model->Vehicle Treatment Hypertrophy + this compound Model->Treatment Echo Echocardiography (Cardiac Function) Sham->Echo Vehicle->Echo Treatment->Echo Histo Histology (Fibrosis, Cell Size) Echo->Histo MolBio Molecular Biology (Gene/Protein Expression) Histo->MolBio Data Data Analysis & Interpretation MolBio->Data

A general experimental workflow for preclinical drug evaluation.

Conclusion and Future Directions

The current body of scientific literature provides robust evidence for the efficacy of atenolol in mitigating cardiac hypertrophy, supported by quantitative data from preclinical models and a partial understanding of its molecular mechanisms. In contrast, this compound remains a largely uninvestigated compound in this specific pathological context.

This significant knowledge gap presents an opportunity for future research. Investigating the effects of this compound in established cardiac hypertrophy models could yield valuable insights. As a non-selective beta-blocker, its impact on cardiac remodeling and the underlying signaling pathways might differ from that of the β1-selective atenolol, potentially revealing novel therapeutic avenues. Future studies should aim to directly compare the cardioprotective effects of this compound and atenolol to delineate the roles of β1 and β2 adrenergic receptor blockade in the progression and regression of cardiac hypertrophy.

References

Assessing Off-Target Ion Channel Effects of Beta-Blockers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While Tiprenolol's primary mechanism of action is the blockade of beta-adrenergic receptors, the potential for off-target interactions with ion channels remains a critical area of investigation in preclinical safety assessment. Although direct experimental data on this compound's effects on ion channels such as hERG, sodium, and calcium channels are not extensively documented in publicly available literature, examining the profiles of other beta-blockers can provide valuable insights into potential class effects and guide future research.

Comparative Analysis of Beta-Blocker Off-Target Ion Channel Effects

Several studies have investigated the effects of various beta-blockers on cardiac ion channels, revealing a spectrum of activity that is not uniform across the class. This suggests that the chemical structure of each agent plays a significant role in its potential for ion channel interaction.

DrugTarget Ion ChannelReported EffectIC50 (µM)
Propranolol hERG (IKr)Inhibition9.9 - 81[1][2]
Voltage-gated Sodium Channels (Nav1.5)InhibitionTonic block: ~21-24; Use-dependent block: ~2.6-2.7
Carvedilol hERG (IKr)Inhibition0.51[3]
ATP-sensitive Potassium Channels (KATP)Inhibition-
G-protein-activated Inwardly Rectifying Potassium Channels (KG)Inhibition-
Metoprolol hERG (IKr)Weak Inhibition145[3]
Voltage-gated Sodium Channels (Nav1.5)No significant block-
Atenolol hERG (IKr)Very Weak or No Effect>1000[1]
Nebivolol ATP-sensitive Potassium Channels (KATP)Potentiation (vasodilation)-
Bisoprolol Sodium Channels (Nav1.1, Nav1.6), HCN Channels (HCN4)Reverses down-regulation in heart failure-

Note: The IC50 values represent the concentration at which 50% of the ion channel activity is inhibited and can vary depending on the experimental conditions.

Experimental Protocols for Assessing Ion Channel Activity

The gold standard for assessing the effects of a compound on ion channels is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow through channels in a single cell.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Assessment

This protocol is designed to assess the inhibitory potential of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.

1. Cell Preparation:

  • HEK293 cells stably expressing the hERG channel are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance "giga-seal".

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

  • hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG.

  • The test compound is applied at various concentrations to determine its effect on the hERG current amplitude.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Automated Patch-Clamp Systems

For higher throughput screening, automated patch-clamp (APC) systems are widely used. These systems utilize planar patch-clamp technology to record from multiple cells simultaneously, significantly increasing the efficiency of data acquisition. The fundamental principles of cell handling, solution application, and data analysis are similar to manual patch-clamp.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK2993-hERG Cell Culture dissociation Cell Dissociation cell_culture->dissociation patching Whole-Cell Patching dissociation->patching voltage_protocol Apply Voltage Protocol patching->voltage_protocol compound_app Compound Application voltage_protocol->compound_app data_acq Data Acquisition compound_app->data_acq current_measurement Measure Current data_acq->current_measurement inhibition_calc Calculate % Inhibition current_measurement->inhibition_calc ic50_determination Determine IC50 inhibition_calc->ic50_determination

Workflow for assessing off-target ion channel effects.

signaling_pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Ion Channel (Off-Target) This compound This compound (Antagonist) This compound->beta_receptor Blocks This compound->ion_channel Direct Interaction? (Hypothetical) norepinephrine Norepinephrine (Agonist) norepinephrine->beta_receptor Activates pka Protein Kinase A camp->pka Activates pka->ion_channel Modulates (e.g., Phosphorylation)

References

A Comparative Analysis of the Cardioselectivity of Bisoprolol and an Evaluation Framework for Tiprenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardioselectivity of the well-established β-blocker, bisoprolol, and outlines the necessary experimental framework to evaluate the cardioselectivity of Tiprenolol, a less-characterized beta-adrenergic receptor antagonist. Due to a lack of publicly available quantitative data on the β1 and β2 receptor affinity of this compound, a direct comparison is not feasible at this time. This document, therefore, serves a dual purpose: to offer a comprehensive overview of bisoprolol's cardioselective profile and to provide a methodological guide for the investigation of this compound's receptor selectivity.

Understanding Cardioselectivity

Cardioselectivity in β-blockers refers to a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, over β2-adrenergic receptors found in the bronchial and vascular smooth muscle.[1] This selectivity is clinically significant as it allows for targeted blockade of cardiac β1 receptors to reduce heart rate, myocardial contractility, and blood pressure, while minimizing the potential for side effects associated with β2 receptor blockade, such as bronchoconstriction.[1][2]

Quantitative Comparison of Receptor Affinity

The cardioselectivity of a β-blocker is quantitatively expressed as a ratio of its affinity for β2 receptors to its affinity for β1 receptors (β2/β1 selectivity ratio). A higher ratio indicates greater cardioselectivity. The affinity is often determined by measuring the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Table 1: β-Adrenergic Receptor Affinity and Selectivity of Bisoprolol

Compoundβ1 Receptor Affinity (Ki or IC50, nM)β2 Receptor Affinity (Ki or IC50, nM)β2/β1 Selectivity RatioReference
BisoprololData UnavailableData Unavailable~14-35[3]

Note: While specific Ki or IC50 values for bisoprolol were not consistently available across the searched literature, multiple sources confirm its high β1-selectivity with ratios reported in the range of 14 to 35.[3]

Data for this compound is currently unavailable in the public domain. To perform a direct comparison, the Ki or IC50 values for this compound at both β1 and β2 receptors would need to be experimentally determined.

Experimental Protocols for Determining Cardioselectivity

The following protocols are standard methods used to determine the cardioselectivity of β-blockers and would be applicable for the evaluation of this compound.

Radioligand Binding Assays

This is the most common method to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constants (Ki) of this compound and bisoprolol for human β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes from stable cell lines expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective, high-affinity β-adrenergic receptor antagonist, such as [3H]-CGP 12177 or [125I]-cyanopindolol.

  • Competitor drugs: this compound and bisoprolol.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor drug (this compound or bisoprolol).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to antagonize the physiological response mediated by receptor activation.

Objective: To determine the functional antagonist potency (pA2) of this compound and bisoprolol at β1 and β2 adrenergic receptors.

Materials:

  • Isolated tissues or cells expressing the target receptors (e.g., guinea pig atria for β1 and tracheal preparations for β2).

  • A β-adrenergic agonist (e.g., isoproterenol).

  • This compound and bisoprolol.

  • Physiological salt solution.

  • Organ bath setup with a force transducer.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist (isoproterenol) is generated.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or bisoprolol) for a set period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Visualizing the Methodologies and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cardioselectivity prep Prepare cell membranes expressing β1 or β2 receptors radioligand Add radioligand (e.g., [3H]-CGP 12177) prep->radioligand competitor Add varying concentrations of This compound or Bisoprolol radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Separate bound and unbound radioligand via filtration incubate->filter count Quantify radioactivity filter->count analyze Analyze data to determine IC50 and Ki count->analyze compare Calculate β2/β1 selectivity ratio analyze->compare

Caption: Workflow for determining β-blocker cardioselectivity using radioligand binding assays.

G cluster_0 β1-Adrenergic Receptor Signaling cluster_1 β2-Adrenergic Receptor Signaling b1_agonist Agonist (e.g., Norepinephrine) b1_receptor β1-Adrenergic Receptor b1_agonist->b1_receptor g_protein_s Gs Protein b1_receptor->g_protein_s ac Adenylyl Cyclase g_protein_s->ac camp cAMP ac->camp pka Protein Kinase A camp->pka ca_channels L-type Ca2+ Channels pka->ca_channels ca_influx ↑ Ca2+ Influx ca_channels->ca_influx contraction ↑ Heart Rate & Contractility ca_influx->contraction bisoprolol Bisoprolol / this compound (Antagonist) bisoprolol->b1_receptor b2_agonist Agonist (e.g., Epinephrine) b2_receptor β2-Adrenergic Receptor b2_agonist->b2_receptor g_protein_s2 Gs Protein b2_receptor->g_protein_s2 ac2 Adenylyl Cyclase g_protein_s2->ac2 camp2 cAMP ac2->camp2 pka2 Protein Kinase A camp2->pka2 mlck Myosin Light Chain Kinase (inactivated) pka2->mlck relaxation Smooth Muscle Relaxation (Bronchodilation, Vasodilation) mlck->relaxation nonselective Non-selective β-blocker nonselective->b2_receptor

Caption: Simplified signaling pathways of β1 and β2 adrenergic receptors.

Conclusion

Bisoprolol is a well-characterized, highly cardioselective β-blocker, a property that contributes to its favorable clinical profile in the management of cardiovascular diseases. A comprehensive comparison of the cardioselectivity of this compound to that of bisoprolol is contingent upon the experimental determination of this compound's binding affinities for β1 and β2 adrenergic receptors. The experimental protocols outlined in this guide provide a clear roadmap for obtaining the necessary data to perform such a comparison. For researchers and drug development professionals, understanding the cardioselectivity of a β-blocker is paramount for predicting its therapeutic efficacy and potential side-effect profile.

References

Head-to-head comparison of Tiprenolol and carvedilol on myocardial contractility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, detailing the pharmacological profiles and a proposed experimental framework for direct comparison of Tiprenolol and Carvedilol's effects on myocardial contractility.

This guide provides a detailed comparison of this compound and Carvedilol, focusing on their mechanisms of action and their impact on myocardial contractility. Due to a lack of direct comparative experimental data in publicly available literature, this document summarizes the known properties of each compound and proposes a robust experimental protocol to directly assess their head-to-head effects.

Introduction to the Compounds

This compound is a beta-adrenergic receptor antagonist.[1] Its specific subtype selectivity and intrinsic sympathomimetic activity are not extensively documented in recent literature, with older studies focusing on its antiarrhythmic and antihypertensive effects.

Carvedilol is a non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 adrenergic receptors.[2][3] Uniquely, it also exhibits alpha-1 adrenergic receptor blocking activity, which contributes to its vasodilatory effects.[2][3] Carvedilol is widely used in the treatment of heart failure and hypertension.

Mechanism of Action

Both this compound and Carvedilol exert their primary effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors on cardiac muscle cells. This blockade attenuates the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.

Carvedilol's additional alpha-1 adrenergic blockade leads to vasodilation, reducing both preload and afterload on the heart. This dual mechanism of action is thought to contribute to its beneficial effects in cardiovascular diseases.

Signaling Pathway of Beta-Adrenergic Blockade

The following diagram illustrates the general signaling pathway affected by beta-blockers.

G cluster_0 cluster_1 cluster_2 cluster_3 Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to G-protein G-protein Beta-Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Myocardial Contractility Increased Myocardial Contractility Protein Kinase A->Increased Myocardial Contractility Leads to Beta-Blockers (this compound, Carvedilol) Beta-Blockers (this compound, Carvedilol) Beta-Blockers (this compound, Carvedilol)->Beta-Adrenergic Receptor Block

Caption: General signaling pathway of beta-adrenergic receptor stimulation and blockade.

Comparative Data on Myocardial Contractility

A direct, quantitative comparison of the effects of this compound and Carvedilol on myocardial contractility is not available in the current body of scientific literature. The following table summarizes the known effects of Carvedilol.

ParameterThis compoundCarvedilol
Receptor Specificity Beta-adrenergic antagonistNon-selective beta-1 and beta-2, and alpha-1 antagonist
Intrinsic Sympathomimetic Activity (ISA) Not AvailableNone
Effect on Heart Rate DecreasesDecreases
Effect on Myocardial Contractility Not AvailableReduces the force of contraction
Effect on Blood Pressure DecreasesDecreases

Proposed Experimental Protocol for Head-to-Head Comparison

To definitively compare the effects of this compound and Carvedilol on myocardial contractility, a well-controlled ex vivo study using an isolated perfused heart model (Langendorff preparation) is recommended.

Objective

To quantify and compare the dose-dependent effects of this compound and Carvedilol on myocardial contractility in an isolated rodent heart model.

Materials and Methods
  • Animal Model: Male Wistar rats (250-300g).

  • Apparatus: Langendorff isolated heart perfusion system.

  • Perfusion Buffer: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Measurement Devices:

    • Intraventricular balloon catheter connected to a pressure transducer to measure left ventricular pressure (LVP).

    • Flow probe to measure coronary flow.

    • Pacing electrodes.

  • Test Articles: this compound hydrochloride, Carvedilol phosphate.

Experimental Procedure
  • Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and cannulated via the aorta on the Langendorff apparatus.

  • Stabilization: Hearts are perfused with Krebs-Henseleit buffer at a constant pressure and allowed to stabilize for a 20-minute period.

  • Baseline Measurement: Following stabilization, baseline measurements of left ventricular developed pressure (LVDP), maximum and minimum rate of pressure change (+dP/dt and -dP/dt), heart rate, and coronary flow are recorded.

  • Drug Perfusion: Hearts are randomly assigned to receive either this compound or Carvedilol. The assigned drug is perfused in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) in a cumulative manner.

  • Data Acquisition: At each concentration, after a 10-minute equilibration period, all hemodynamic parameters are recorded.

  • Data Analysis: Dose-response curves for LVDP, +dP/dt, and -dP/dt will be constructed for both drugs. IC₅₀ values will be calculated to compare the potency of the two compounds in reducing myocardial contractility.

Experimental Workflow Diagram

G Animal Anesthesia & Heart Excision Animal Anesthesia & Heart Excision Aortic Cannulation on Langendorff Apparatus Aortic Cannulation on Langendorff Apparatus Animal Anesthesia & Heart Excision->Aortic Cannulation on Langendorff Apparatus Stabilization Period (20 min) Stabilization Period (20 min) Aortic Cannulation on Langendorff Apparatus->Stabilization Period (20 min) Baseline Hemodynamic Measurement Baseline Hemodynamic Measurement Stabilization Period (20 min)->Baseline Hemodynamic Measurement Randomization Randomization Baseline Hemodynamic Measurement->Randomization This compound Group This compound Group Randomization->this compound Group Carvedilol Group Carvedilol Group Randomization->Carvedilol Group Cumulative Dose-Response Perfusion Cumulative Dose-Response Perfusion This compound Group->Cumulative Dose-Response Perfusion Carvedilol Group->Cumulative Dose-Response Perfusion Hemodynamic Measurement at Each Concentration Hemodynamic Measurement at Each Concentration Cumulative Dose-Response Perfusion->Hemodynamic Measurement at Each Concentration Data Analysis & Comparison Data Analysis & Comparison Hemodynamic Measurement at Each Concentration->Data Analysis & Comparison

Caption: Proposed experimental workflow for comparing this compound and Carvedilol.

Conclusion

While both this compound and Carvedilol are classified as beta-adrenergic antagonists, Carvedilol possesses the additional property of alpha-1 blockade, which contributes to its unique hemodynamic profile. A direct comparison of their effects on myocardial contractility is lacking in the literature. The proposed experimental protocol provides a robust framework for such a head-to-head comparison, which would yield valuable data for researchers and clinicians in the field of cardiovascular pharmacology. The results of such a study would clarify the relative potencies and specific effects of these two beta-blockers on cardiac function.

References

Cross-validation of Tiprenolol's antiarrhythmic effects in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the antiarrhythmic effects of Tiprenolol against other beta-blockers, namely propranolol and practolol, in established canine models of cardiac arrhythmia. The data presented is compiled from preclinical studies to assist researchers and scientists in evaluating the therapeutic potential of this compound. This document outlines the quantitative efficacy of these agents, details the experimental methodologies used to induce and assess arrhythmias, and illustrates the relevant signaling pathway.

Comparative Efficacy of Antiarrhythmic Agents

The following table summarizes the quantitative effects of this compound, Propranolol, and Practolol in different canine models of ventricular arrhythmia. The data highlights the dosage required to achieve a therapeutic effect and the observed outcomes in terms of rhythm restoration and heart rate modulation.

Animal ModelDrugDosageEfficacy
Adrenaline-Induced Arrhythmia This compound0.01-0.02 mg/kgAbolished ventricular arrhythmias[1]
Propranolol0.05 mg/kgAbolished ventricular arrhythmias[1]
Ouabain-Induced Ventricular Tachycardia This compound2.0-4.0 mg/kgRestored sinus rhythm in 80% of dogs (4 out of 5)[1]
Propranolol2.0-4.0 mg/kgRestored sinus rhythm in 100% of dogs (4 out of 4)[1]
Coronary Artery Ligation-Induced Tachycardia This compound4.0-8.0 mg/kgIncreased frequency of sinus beats and reduced ventricular rate[1]
Propranolol4.0 mg/kgIncreased frequency of sinus beats and reduced ventricular rate
Practolol0.5-16.0 mg/kgDid not reduce ventricular rate or increase the frequency of sinus beats

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to induce cardiac arrhythmias in canine models for the evaluation of antiarrhythmic drugs.

Adrenaline-Induced Arrhythmia Model

This model simulates arrhythmias triggered by excessive sympathetic stimulation.

  • Animal Preparation: Dogs are anesthetized, typically with a combination of agents like thiamylal and halothane, and mechanically ventilated.

  • Instrumentation: Electrocardiogram (ECG) leads are attached to monitor cardiac rhythm. An arterial line is placed to measure blood pressure.

  • Arrhythmia Induction: A continuous intravenous infusion of epinephrine (adrenaline) is administered. The infusion rate is gradually increased until ventricular arrhythmias, such as premature ventricular depolarizations, are consistently observed on the ECG.

  • Drug Administration: Once a stable arrhythmia is established, the test compound (e.g., this compound) is administered intravenously to assess its ability to restore normal sinus rhythm.

Ouabain-Induced Arrhythmia Model

This model induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to intracellular calcium overload.

  • Animal Preparation: Dogs are anesthetized and instrumented for ECG and blood pressure monitoring, similar to the adrenaline-induced model.

  • Arrhythmia Induction: Ouabain, a cardiac glycoside, is administered intravenously. The dosage is carefully titrated to induce ventricular tachycardia without causing irreversible cardiac toxicity.

  • Drug Administration: After the onset of sustained ventricular tachycardia, the antiarrhythmic agent under investigation is administered to evaluate its efficacy in terminating the arrhythmia.

Coronary Artery Ligation-Induced Arrhythmia Model

This model mimics the arrhythmias that occur following a myocardial infarction (heart attack).

  • Animal Preparation: Dogs undergo a surgical procedure under general anesthesia to expose the heart.

  • Instrumentation: In addition to standard monitoring, electrodes may be placed directly on the heart to record epicardial electrograms.

  • Arrhythmia Induction: A major coronary artery, such as the left anterior descending artery, is surgically ligated (tied off). This abrupt cessation of blood flow to a region of the myocardium induces ischemia and subsequent ventricular arrhythmias. The arrhythmias in this model often occur in two phases: an immediate phase (within the first 30 minutes) and a delayed phase (hours to days later).

  • Drug Administration: The test drug can be administered either before or after coronary ligation to assess its prophylactic or therapeutic effects, respectively.

Signaling Pathway

The antiarrhythmic effects of this compound, a beta-adrenergic receptor antagonist (beta-blocker), are primarily mediated through the modulation of the beta-adrenergic signaling pathway. The following diagram illustrates the mechanism of action of beta-blockers in cardiac myocytes.

BetaBlocker_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Binds to AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Beta-Blocker) This compound->Beta_Receptor Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Leads to Arrhythmia Arrhythmogenic Effects Ca_Influx->Arrhythmia

Caption: Mechanism of action of this compound as a beta-blocker.

In a state of heightened sympathetic activity, adrenaline binds to beta-adrenergic receptors on cardiac muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, increasing calcium influx into the cell. This surge in intracellular calcium can lead to delayed afterdepolarizations and triggered activity, contributing to the formation of arrhythmias.

This compound, by competitively blocking the beta-adrenergic receptor, prevents adrenaline from binding and initiating this signaling cascade. This blockade reduces the production of cAMP and subsequent calcium influx, thereby suppressing the abnormal automaticity and triggered activity that underlie many ventricular arrhythmias.

References

Benchmarking Tiprenolol's Potency: A Comparative Analysis with Novel Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Tiprenolol against a selection of novel and established beta-blockers. The following sections detail the pharmacological profiles, present available experimental data for potency comparison, outline detailed experimental protocols for assessing beta-adrenergic receptor antagonism, and visualize key biological and experimental pathways.

Introduction to Beta-Adrenergic Receptor Antagonism

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors, are crucial mediators of the sympathetic nervous system, playing a significant role in cardiovascular function. Antagonists of these receptors, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases. Their therapeutic efficacy is intrinsically linked to their potency and selectivity for β-AR subtypes, primarily β1 and β2 receptors. This compound is classified as a beta-adrenergic receptor antagonist; however, a comprehensive quantitative comparison with newer agents has been challenging due to the limited availability of public domain data on its specific binding affinities and functional potency. This guide aims to benchmark this compound by comparing its known characteristics with those of more recently developed beta-blockers, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.

Comparative Potency of Beta-Blockers

The potency of beta-blockers is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at β-adrenergic receptors. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The following table summarizes available potency data for this compound, a selection of novel beta-blockers (Landiolol, Nebivolol), established beta-blockers with unique properties (Carvedilol, Bisoprolol), and the non-selective beta-blocker Propranolol as a reference.

DrugTarget Receptor(s)Ki (nM)IC50 (nM)Key Characteristics
This compound β-adrenergicData not availableData not availableBeta-adrenergic receptor antagonist.
Propranolol β1 and β21.8 (β1), 0.8 (β2)[1]12 (for [3H]-DHA binding)[1], 18.0, 251.19 (β1)[2]Non-selective β-blocker, serves as a common reference compound.
Landiolol β1-selectiveData not availableData not availableUltra-short-acting with high β1-selectivity (β1/β2 ratio = 255).[1]
Nebivolol β1-selectiveData not availableData not availableHighly β1-selective; promotes nitric oxide-mediated vasodilation.
Carvedilol β1, β2, and α10.32 (β1)Data not availableNon-selective beta-blocker with additional α1-adrenergic blockade.[3]
Bisoprolol β1-selective34.2 (Ki1), 3,014 (Ki2) in heart membranes; 20.0 (Ki1), 918 (Ki2) in ventricular myocytesData not availableHighly β1-selective antagonist.

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay temperature. The data presented here is for comparative purposes. The absence of quantitative data for this compound in publicly available literature is a significant limitation for a direct potency comparison.

Experimental Protocols

The determination of a beta-blocker's potency relies on robust and reproducible experimental assays. The two primary methods employed are radioligand binding assays and functional assays measuring downstream signaling, such as cyclic adenosine monophosphate (cAMP) production.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound, novel beta-blockers) for β-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1-AR).

  • Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors (e.g., [3H]-Dihydroalprenolol ([3H]DHA) or [125I]-Cyanopindolol).

  • Test compounds: this compound and other beta-blockers of interest.

  • Non-specific binding control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the test compound.

    • For total binding wells: Add assay buffer instead of the test compound.

    • For non-specific binding wells: Add a saturating concentration of the non-labeled antagonist.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a beta-blocker to inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway, upon stimulation by an agonist.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced cAMP production.

Materials:

  • Intact cells expressing the target β-adrenergic receptor subtype.

  • β-adrenergic agonist (e.g., Isoproterenol).

  • Test compounds: this compound and other beta-blockers.

  • cAMP assay kit (e.g., based on HTRF, FRET, or enzyme-fragment complementation).

  • Cell culture medium and reagents.

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

  • Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Compound Treatment:

    • Pre-incubate the cells with increasing concentrations of the test compound for a specific duration.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration to ensure a robust signal).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding of the mechanisms of action and the methods used for potency determination.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts Agonist Agonist (e.g., Epinephrine) Agonist->BAR Activates Antagonist Beta-Blocker (e.g., this compound) Antagonist->BAR Blocks cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Contraction) PKA->Cellular_Response Phosphorylates targets leading to

Beta-Adrenergic Signaling Pathway

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (Cell Membranes or Whole Cells) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compounds Ligand_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Detection Detect Radioactivity (Scintillation Counting) Separation->Detection Data_Processing Calculate Specific Binding Detection->Data_Processing Curve_Fitting Generate Dose-Response Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Tiprenolol

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of Tiprenolol, a beta-adrenergic antagonist used in research and development, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, catering to researchers, scientists, and drug development professionals.

Pre-Disposal Planning and Waste Identification

Before beginning any work with this compound, a comprehensive disposal plan should be established. The first step is to determine if the waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by regulatory bodies or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1] The Safety Data Sheet (SDS) for this compound is the primary source for this information. In the absence of a specific SDS, similar compounds and general chemical safety principles should be consulted.

Key Steps:

  • Obtain and Review the SDS: The SDS for this compound will provide specific information on its hazards and recommended disposal methods in Section 13.

  • Waste Segregation: Establish separate, clearly labeled waste streams for this compound solid waste, liquid waste, and contaminated labware. Never mix incompatible wastes.[2][3]

  • Container Selection: Use sturdy, leak-proof containers that are chemically compatible with this compound.[2][3] Plastic containers are often preferred.

Collection and Storage of this compound Waste

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination. All waste containers must be correctly labeled and stored in a designated satellite accumulation area.

Solid Waste (e.g., unused this compound, contaminated powders):

  • Collect in a dedicated, sealable container.

  • The container must be labeled with a "Hazardous Waste" tag, listing all chemical constituents.

Liquid Waste (e.g., solutions containing this compound, rinsates):

  • Collect in a sealable, non-reactive container.

  • Use secondary containment to prevent spills.

  • Keep the container closed except when adding waste.

Contaminated Labware (e.g., pipette tips, vials, gloves):

  • Dispose of chemically contaminated sharps in a puncture-proof container.

  • Other contaminated disposable labware should be collected in a designated, lined container.

Disposal Procedures

The disposal of pharmaceutical and chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide oversight.

Prohibited Disposal Methods:

  • Sewer Disposal: It is illegal to flush hazardous waste pharmaceuticals down the drain.

  • Regular Trash: Do not dispose of hazardous chemical waste in the regular trash.

Recommended Disposal Route:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for hazardous waste disposal. They will provide specific guidance and arrange for waste pickup.

  • Waste Pickup Request: Once a waste container is full, request a pickup from EHS.

  • Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility to ensure its complete destruction.

Empty Container Disposal:

  • Thoroughly empty the container.

  • The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • After proper rinsing and air-drying, the container may be disposed of according to institutional policies.

Quantitative Data Summary
ParameterGuidelineSource
P-listed Acute Hazardous Waste Accumulation Limit ≤ 1 quart (liquid) or 1 kg (solid) at a satellite accumulation area
Total Hazardous Waste Accumulation Limit ≤ 55 gallons at a satellite accumulation area

Experimental Protocols

The determination of the appropriate disposal procedure for a chemical like this compound follows a standardized workflow based on regulatory guidelines and chemical safety principles.

Protocol for Hazardous Waste Determination and Disposal:

  • Information Gathering:

    • Acquire the Safety Data Sheet (SDS) for this compound.

    • Review Section 2 (Hazard Identification) and Section 13 (Disposal Considerations).

  • Waste Characterization:

    • Based on the SDS, determine if the this compound waste is an EPA-listed hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Segregation and Collection:

    • Establish clearly labeled waste containers for solid, liquid, and contaminated waste streams.

    • Ensure all personnel are trained on proper segregation procedures.

  • Storage:

    • Store waste in a designated and properly managed satellite accumulation area.

    • Ensure containers are sealed and within secondary containment.

  • Disposal Request:

    • When containers are full, complete a hazardous waste pickup request form as provided by your institution's EHS department.

    • Ensure the waste is properly packaged and labeled for transport.

  • Documentation:

    • Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tiprenolol_Disposal_Workflow cluster_prep Preparation Phase cluster_assessment Hazard Assessment cluster_nonhaz Non-Hazardous Waste Stream cluster_haz Hazardous Waste Stream A Obtain this compound SDS B Review Section 13: Disposal Considerations A->B C Is waste defined as hazardous? B->C D Follow institutional guidelines for non-hazardous chemical waste. C->D No E Segregate Waste: - Solid - Liquid - Contaminated Labware C->E Yes F Use labeled, sealed containers in secondary containment. E->F G Store in Satellite Accumulation Area F->G H Request EHS Pickup for Disposal G->H I Maintain Disposal Records H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Tiprenolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe and Compliant Handling of Tiprenolol.

This document provides immediate and essential safety and logistical information for the handling of this compound, a beta-adrenergic blocking agent. Given the potent physiological effects of beta-blockers, adherence to strict safety protocols is paramount to protect laboratory personnel from accidental exposure. This guide outlines the necessary personal protective equipment (PPE), provides step-by-step operational procedures, and details compliant disposal plans.

Hazard Identification and Risk Assessment

Key Hazards:

  • Harmful if swallowed.[1][2][3][4]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the foundation of safe handling. The following table summarizes the required PPE for various activities involving this compound.

ActivityEngineering ControlsGlovesEye/Face ProtectionRespiratory ProtectionLab Coat/Gown
Storage and Transport General laboratory ventilationNitrile or NeopreneSafety glassesNot generally requiredStandard lab coat
Weighing and Aliquoting (powder) Chemical fume hood or ventilated balance enclosureDouble-gloving with nitrile or neoprene glovesSafety goggles or face shieldN95 or higher rated respiratorDisposable gown over lab coat
Solution Preparation Chemical fume hoodNitrile or neoprene glovesSafety gogglesNot required if in fume hoodStandard lab coat
In-vitro/In-vivo Dosing Biosafety cabinet or fume hoodNitrile or neoprene glovesSafety glassesAs required by risk assessmentStandard lab coat
Quantitative Safety Data (Using Propranolol Hydrochloride as a Proxy)
ParameterValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 302 mg/kgRatOral
LD50 (Lethal Dose, 50%) 1500 mg/kgRabbitDermal
Occupational Exposure Limit (OEL) Not Established--

Note: The absence of an established OEL for this compound necessitates handling it as a potent compound and implementing control measures to minimize exposure to the lowest reasonably achievable level.

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing risk and ensuring regulatory compliance.

Standard Operating Procedure for Weighing this compound Powder
  • Preparation:

    • Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface before and after use.

    • Gather all necessary equipment: spatulas, weigh boats, containers, etc.

  • Donning PPE:

    • Don a disposable gown over a standard lab coat.

    • Don two pairs of nitrile or neoprene gloves.

    • Don safety goggles and a face shield.

    • Don an N95 or higher-rated respirator.

  • Weighing:

    • Perform all manipulations within the containment device.

    • Carefully open the this compound container.

    • Use a dedicated spatula to transfer the powder to a weigh boat.

    • Avoid generating dust. If dust is generated, wait for it to settle before proceeding.

    • Securely close the primary and secondary containers after weighing.

  • Post-Weighing:

    • Clean the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Doff PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste generated from handling this compound must be considered pharmaceutical waste and disposed of in accordance with institutional and local regulations.

  • Contaminated Solids: Used gloves, gowns, weigh boats, and other solid materials contaminated with this compound should be collected in a dedicated, labeled hazardous waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Empty Containers: Empty stock containers of this compound should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of according to institutional policy.

Experimental Protocols

Detailed methodologies for key experiments should always begin with a thorough risk assessment and a review of the specific safety requirements.

Protocol for Preparing a 10 mM Stock Solution of this compound
  • Calculate Required Mass: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM solution.

  • Weighing: Following the "Standard Operating Procedure for Weighing this compound Powder" (see above), accurately weigh the calculated mass of this compound.

  • Solubilization:

    • In a chemical fume hood, transfer the weighed this compound to an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, ethanol, or water, depending on solubility) to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap and invert the flask several times to ensure homogeneity.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature.

Visual Safety Guides

To further aid in safe handling, the following diagrams illustrate key safety workflows.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Identify Task (e.g., Weighing, Solution Prep) Assess_Hazard Assess Hazard (Potent Powder, Liquid) Start->Assess_Hazard Assess_Exposure Assess Potential Exposure (Inhalation, Dermal) Assess_Hazard->Assess_Exposure Select_EC Select Engineering Controls (Fume Hood, VBE) Assess_Exposure->Select_EC Select_Gloves Select Gloves (Nitrile, Double) Select_EC->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles, Face Shield) Select_Gloves->Select_Eye_Face Select_Resp Select Respiratory Protection (N95 or higher) Select_Eye_Face->Select_Resp Select_Gown Select Lab Coat/Gown (Disposable Gown) Select_Resp->Select_Gown Perform_Task Perform Task Following SOP Select_Gown->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste End Task Complete Dispose_Waste->End

Caption: PPE Selection Workflow for Handling this compound.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Gown 1. Disposable Gown Don_Resp 2. Respirator (N95) Don_Gown->Don_Resp Don_Goggles 3. Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Gloves (Outer Pair) Don_Goggles->Don_Gloves Perform_Task Perform Task Don_Gloves->Perform_Task Doff_Gown_Gloves 1. Gown and Outer Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gown_Gloves->Doff_Goggles Doff_Resp 3. Respirator Doff_Goggles->Doff_Resp Doff_Inner_Gloves 4. Inner Gloves Doff_Resp->Doff_Inner_Gloves Hand_Hygiene2 Hand Hygiene Doff_Inner_Gloves->Hand_Hygiene2 Perform_Task->Doff_Gown_Gloves Hand_Hygiene1 Hand Hygiene

Caption: Recommended PPE Donning and Doffing Sequence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.